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Foundational

The Mechanistic Paradigm of 5-Iodo-1H-imidazo[4,5-b]pyridine: A Privileged Scaffold in Kinase Inhibition and Allosteric Modulation

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter target-specific compounds that fail due to poor pharmacokinetic properties or off-target toxicity. To miti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter target-specific compounds that fail due to poor pharmacokinetic properties or off-target toxicity. To mitigate this, modern rational drug design relies on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity interactions with biological targets. 5-Iodo-1H-imidazo[4,5-b]pyridine (CAS 1955534-55-0) is one such foundational building block.

It is crucial to understand that 5-Iodo-1H-imidazo[4,5-b]pyridine is not a terminal therapeutic agent; rather, its "mechanism of action" is realized through the highly potent derivatives it generates. By acting as a purine mimetic, this scaffold is predominantly utilized to synthesize two distinct classes of modulators: ATP-competitive Aurora Kinase inhibitors and allosteric AMP-activated protein kinase (AMPK) activators . This whitepaper deconstructs the chemical rationale, mechanistic pathways, and self-validating experimental workflows required to evaluate derivatives of this critical scaffold.

Chemical Rationale: Why 5-Iodo-1H-imidazo[4,5-b]pyridine?

The architectural brilliance of 5-Iodo-1H-imidazo[4,5-b]pyridine lies in its dual functionality:

  • The Pharmacophore (Imidazo[4,5-b]pyridine core): The fused bicyclic ring system is a bioisostere of adenine. The nitrogen atoms within the imidazole and pyridine rings act as a precise hydrogen bond donor/acceptor pair, perfectly tailored to anchor into the hinge region of kinase ATP-binding pockets.

  • The Synthetic Handle (5-Iodo substitution): To achieve target selectivity, a molecule must project functional groups into the less conserved regions of a kinase (e.g., the solvent channel or ribose pocket). The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition by palladium catalysts. This thermodynamic lability makes it the optimal leaving group for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, allowing chemists to rapidly synthesize diverse analog libraries from a single precursor.

Mechanism of Action I: ATP-Competitive Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that orchestrate chromosomal alignment and segregation during mitosis. Overexpression of Aurora-A is a hallmark of numerous malignancies, making it a prime oncology target.

Structural Basis of Inhibition

Derivatives of the imidazo[4,5-b]pyridine scaffold operate via Type I ATP-competitive inhibition . The core heterocycle docks into the ATP-binding pocket, where the N3 and N4 atoms form critical hydrogen bonds with the backbone amide of the hinge region (specifically Ala213 in Aurora-A) [1].

Driving Isoform Selectivity

A major challenge in kinase drug discovery is achieving isoform selectivity to prevent off-target toxicity (e.g., neutropenia associated with pan-Aurora inhibition). The imidazo[4,5-b]pyridine scaffold solves this by exploiting a single amino acid variance in the ATP pocket: Thr217 in Aurora-A versus Glu161 in Aurora-B . By utilizing the 5-iodo handle to append specific functional groups (such as a 1-benzylpiperazinyl motif), the resulting derivatives form favorable steric and electrostatic interactions with Thr217, achieving profound selectivity for Aurora-A over Aurora-B[1, 2].

Aurora_Kinase A Imidazo[4,5-b]pyridine Pharmacophore B ATP Pocket Binding A->B Docks C Hinge Region (Ala213 H-Bond) B->C Anchors D Thr217 Interaction (Aurora-A Selectivity) C->D Discriminates E Kinase Inhibition (p-Histone H3 Block) D->E Blocks F Mitotic Arrest & Apoptosis E->F Induces

Logical flow of Aurora-A kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Mechanism of Action II: Allosteric Activation of AMPK

Beyond competitive inhibition, the 5-iodo-imidazo[4,5-b]pyridine scaffold is utilized to synthesize gut-restricted and systemic AMPK activators for the treatment of metabolic syndrome and inflammatory bowel disease [3, 4].

The ADaM Site Binding Mechanism

Unlike Aurora kinase inhibitors, AMPK activators do not bind to the ATP pocket. Instead, these derivatives act as allosteric modulators. They bind to the Allosteric Drug and Metabolite (ADaM) site , a distinct hydrophobic pocket located at the interface between the kinase domain (α-subunit) and the carbohydrate-binding module (β-subunit) [3].

Binding of the imidazo[4,5-b]pyridine derivative induces a profound conformational shift. This shift physically shields Thr172 on the activation loop of the α-subunit from dephosphorylation by upstream protein phosphatases (such as PP2C). By locking AMPK in its phosphorylated, active state, the compound forces the cell to switch from ATP-consuming anabolic pathways (lipid synthesis) to ATP-generating catabolic pathways (fatty acid oxidation) [3].

AMPK_Activation S1 Imidazo[4,5-b]pyridine Derivative S2 ADaM Site Binding (α-β Interface) S1->S2 Allosteric Binding S3 Conformational Shift S2->S3 Induces S4 Steric Shielding of p-Thr172 S3->S4 Drives S5 Resistance to Phosphatases S4->S5 Confers S6 Metabolic Shift (Catabolism ↑) S5->S6 Sustains Activation

Allosteric activation mechanism of AMPK via the ADaM binding site.

Quantitative Pharmacodynamics

To illustrate the versatility of the 5-iodo-1H-imidazo[4,5-b]pyridine scaffold, the table below summarizes the quantitative pharmacodynamics of its most prominent downstream derivatives.

Derivative CompoundPrimary TargetSecondary TargetPotency (IC₅₀ / EC₅₀)Primary Mechanism of Action
CCT137690 Aurora-A / BFLT315 nM (AurA)Pan-Aurora ATP-Competitive Inhibition
Compound 28c Aurora-A-6 nM (AurA)Isoform-Selective ATP Inhibition
Compound 27e FLT3-ITDAurora-A14 nM (FLT3)Dual Kinase Inhibition
Imidazo-thione (1-6) AMPK (α1β1γ1)-~50-100 nM (EC₅₀)Allosteric Activation (ADaM site)

Self-Validating Experimental Workflows

As an Application Scientist, I mandate that all experimental protocols be designed as self-validating systems. A protocol must internally prove its own reliability through rigorous controls and statistical gating.

Protocol 1: TR-FRET Aurora Kinase Inhibition Assay

Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence? Heterocyclic compounds like imidazo[4,5-b]pyridines often exhibit autofluorescence, leading to false positives in standard assays. TR-FRET utilizes a time-delayed europium emission (100 µs delay) that allows transient background fluorescence to decay before signal acquisition, ensuring the readout is strictly a function of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the imidazo[4,5-b]pyridine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of Aurora-A kinase (1 nM final) and biotinylated myelin basic protein (MBP) substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Km​ value (to ensure sensitivity to competitive inhibitors). Incubate for 60 minutes at 22°C.

  • Quench & Detect: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MBP antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Gate: Calculate the Z'-factor using DMSO (negative control) and 1 µM VX-680 (positive control). The assay is only valid if Z' > 0.65 .

Workflow W1 1. Compound Prep (10-Point Dilution) W2 2. Kinase Reaction (ATP + Substrate) W1->W2 W3 3. Quench & Detect (Eu-Antibody + Tracer) W2->W3 W4 4. TR-FRET Readout (665nm/615nm) W3->W4 W5 5. Data Analysis (Z'-Factor Validation) W4->W5

Step-by-step TR-FRET experimental workflow for kinase inhibitor validation.

Protocol 2: Cell-Based AMPK Activation Assay (p-Thr172 Immunoblotting)

Causality Check: To prove allosteric activation, we must demonstrate that the compound protects Thr172 from dephosphorylation inside a living cell, rather than merely upregulating total AMPK protein expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 hepatocytes in 6-well plates at 5×105 cells/well. Starve cells in serum-free DMEM for 4 hours prior to treatment to establish a baseline metabolic state.

  • Treatment: Treat cells with the imidazo[4,5-b]pyridine derivative (1 µM and 10 µM) for 2 hours. Use 1 mM AICAR as a positive control and 0.1% DMSO as a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent post-lysis dephosphorylation of Thr172).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Self-Validation Gate: Probe the membrane with anti-phospho-AMPKα (Thr172) and anti-total-AMPKα. The experiment is only valid if the densitometric ratio of total-AMPK to the loading control (e.g., β-actin) remains constant across all wells, proving that the compound induces phosphorylation, not protein synthesis.

References

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Journal of Medicinal Chemistry[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate ACS Publications[Link]

  • Adenosine Monophosphate-Activated Protein Kinase (AMPK) as a New Target for Antidiabetic Drugs: A Review on Metabolic, Pharmacological and Chemical Considerations National Institutes of Health (PMC)[Link]

  • AMPK Activators and Methods of Use Thereof (WO2021263039A1)
Exploratory

5-Iodo-1H-imidazo[4,5-b]pyridine physical and chemical properties

5-Iodo-1H-imidazo[4,5-b]pyridine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery Executive Summary The development of novel therapeutics heavily relies on versatile molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Iodo-1H-imidazo[4,5-b]pyridine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The development of novel therapeutics heavily relies on versatile molecular scaffolds that can be rapidly functionalized during Structure-Activity Relationship (SAR) campaigns. 5-Iodo-1H-imidazo[4,5-b]pyridine (CAS: 1955534-55-0) has emerged as a highly valuable nitrogen-containing heterocyclic building block[1][2]. Characterized by its fused imidazole and pyridine rings, this polycyclic aromatic compound leverages the high polarizability and leaving-group ability of the C5-iodine atom to serve as a premier precursor for transition-metal-catalyzed cross-coupling reactions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the development of gut-restricted AMPK activators.

Physicochemical Profiling

Understanding the physical and chemical properties of 5-Iodo-1H-imidazo[4,5-b]pyridine is the first step in designing effective reaction conditions and purification protocols. The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents, which dictates the choice of solvent systems in downstream functionalization[1].

Table 1: Physical and Chemical Properties

Property Value / Description
IUPAC Name 5-Iodo-1H-imidazo[4,5-b]pyridine
CAS Registry Number 1955534-55-0[2][3]
Molecular Formula C₆H₄IN₃[1][2]
Molecular Weight 245.02 g/mol [1][2]
Appearance Crystalline solid[1]
Solubility Profile Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); limited solubility in water[1].

| Structural Features | Six-membered imidazole ring fused to a five-membered pyridine ring with an iodine atom at the 5-position[1]. |

Mechanistic Synthesis & Manufacturing Workflows

The synthesis of the imidazo[4,5-b]pyridine core requires precise control over reaction conditions to prevent unwanted side reactions, such as premature dehalogenation. The two primary approaches are Reductive Cyclization of 4-nitro-1H-imidazole derivatives and Nucleophilic Substitution followed by cyclization of halogenated pyridine diamines[1].

Causality in Precursor and Reagent Selection

When starting from a nitropyridine precursor (e.g., 6-iodo-3-nitropyridin-2-amine), the choice of reducing agent is critical. Standard catalytic hydrogenation (Pd/C with H₂) will frequently cause hydrodehalogenation, stripping the valuable iodine atom from the ring. Therefore, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is utilized. SnCl₂ provides a mild, chemoselective reduction of the nitro group to an amine while preserving the aryl iodide[4].

Synthesis A Halogenated Pyridine Diamines C Nucleophilic Substitution & Cyclization A->C B Nitro-imidazole Derivatives D Reductive Cyclization (Chemoselective) B->D E 5-Iodo-1H-imidazo[4,5-b]pyridine (CAS: 1955534-55-0) C->E D->E

Figure 1: Divergent synthetic pathways for 5-Iodo-1H-imidazo[4,5-b]pyridine.

Protocol 1: Ortho-Diamine Cyclization (Self-Validating Workflow)

This protocol details the conversion of 6-iodopyridine-2,3-diamine to the target scaffold using triethyl orthoformate. Triethyl orthoformate acts simultaneously as the electrophilic carbon source and dehydrating agent, closing the imidazole ring cleanly without over-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 6-iodopyridine-2,3-diamine (1.0 eq) and triethyl orthoformate (5.0 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) to accelerate the formation of the intermediate formamidine.

  • Heating: Heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess triethyl orthoformate and ethanol byproduct.

  • Purification: Resuspend the crude residue in cold ethyl acetate, filter the resulting precipitate, and wash with cold hexanes.

Self-Validation & In-Process Control (IPC):

  • TLC Monitoring: Monitor the disappearance of the diamine precursor (typically highly polar, staying near the baseline in 50% EtOAc/Hexanes) and the appearance of a new, UV-active spot with a higher Rf value.

  • LC-MS Validation: The reaction is deemed complete when LC-MS shows the complete disappearance of the precursor mass and a dominant peak at m/z [M+H]⁺ = 246.0 , confirming the formation of 5-Iodo-1H-imidazo[4,5-b]pyridine.

Reactivity & Late-Stage Functionalization

The strategic placement of the iodine atom at the 5-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[1]. Iodine is highly polarizable, leading to rapid oxidative addition by Pd(0) species, which allows these reactions to proceed at lower temperatures and with higher yields compared to their bromo- or chloro-analogs.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand framework enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive proto-dehalogenation. A biphasic solvent system (1,4-Dioxane/Water) is used to ensure the solubility of both the organic imidazopyridine and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

  • Reaction Execution: Seal the tube and heat to 90 °C for 12 hours.

  • Validation (IPC): Perform an LC-MS check. The target mass should reflect the addition of the aryl group minus the mass of the iodine atom.

Pharmacological Applications: AMPK Activation & The Gut-Brain Axis

Beyond its utility as a chemical building block, the imidazo[4,5-b]pyridine scaffold has garnered significant interest in the pharmaceutical industry, particularly in the development of AMP-activated protein kinase (AMPK) activators [1][4].

Recent patent literature (e.g., WO2021263039A1 / US11407768B2) highlights the synthesis of complex imidazo[4,5-b]pyridine derivatives (such as 6-chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione) designed to target disorders associated with the gut-brain axis[4][5]. These specific AMPK activators are engineered to be "gut-restricted," meaning they directly activate AMPK in the intestinal tissue without systemic engagement[5]. This localized activation is crucial for restoring leaky gut barriers and mitigating systemic infection and inflammation without causing off-target systemic metabolic side effects[5].

AMPK A Imidazo[4,5-b]pyridine Derivatives B AMPK Complex Activation A->B Direct Agonism C Gut-Restricted Action B->C D Restoration of Gut Barrier C->D E Reduction of Systemic Inflammation C->E

Figure 2: Mechanism of action for gut-restricted AMPK activators utilizing the imidazopyridine scaffold.

References

  • 5-Iodo-1H-imidazo[4,5-b]pyridine - EvitaChem Source: evitachem.com URL:[1]

  • 5-Iodo-1H-imidazo[4,5-b]pyridine-Information-Chemcia Scientific, LLC. Source: chemcia.com URL:[3]

  • US11407768B2 - AMPK activators - Google Patents Source: google.com URL:[4]

  • CAS:1955534-55-05-Iodo-1H-imidazo[4,5-b]pyridine-毕得医药 Source: bidepharm.com URL:[2]

  • WO2021263039A1 - Ampk activators - Google Patents Source: google.com URL:[5]

Sources

Foundational

1H NMR and 13C NMR spectral data for 5-Iodo-1H-imidazo[4,5-b]pyridine

Comprehensive 1 H and 13 C NMR Spectral Analysis of 5-Iodo-1H-imidazo[4,5-b]pyridine: Protocols, Assignments, and Mechanistic Insights Executive Summary & Molecular Architecture The imidazo[4,5-b]pyridine scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 5-Iodo-1H-imidazo[4,5-b]pyridine: Protocols, Assignments, and Mechanistic Insights

Executive Summary & Molecular Architecture

The imidazo[4,5-b]pyridine scaffold is a privileged, rigid heterobicyclic pharmacophore frequently utilized in the design of high-affinity kinase inhibitors, such as Aurora kinase antagonists (). The introduction of an iodine atom at the C5 position creates 5-Iodo-1H-imidazo[4,5-b]pyridine , a highly reactive intermediate primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. However, the molecule presents unique analytical challenges: the tautomeric nature of the imidazole ring, the quadrupolar relaxation induced by nitrogen nuclei, and the profound relativistic shielding effects caused by the heavy iodine atom. This whitepaper provides a field-proven, self-validating methodology for acquiring and interpreting the 1 H and 13 C NMR spectra of this critical building block.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system . Every step in the protocol is designed with an internal feedback loop to verify the success of the previous action, eliminating artifacts and ensuring high-fidelity data.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of 5-Iodo-1H-imidazo[4,5-b]pyridine in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

    • Causality: The compound exhibits strong intermolecular hydrogen bonding (NH···N), making it poorly soluble in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these networks and ensuring complete dissolution.

    • Self-Validation: Visual inspection must yield a completely transparent solution. Any turbidity indicates incomplete dissolution, which will cause catastrophic magnetic susceptibility gradients and line broadening.

  • Locking and Shimming:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium resonance of DMSO- d6​ (39.5 ppm) and execute a 3D gradient shimming protocol.

    • Causality: The B0​ magnetic field must be perfectly homogeneous across the sample volume to resolve fine J -couplings.

    • Self-Validation: The TMS internal standard peak at 0.00 ppm must exhibit a Full Width at Half Maximum (FWHM) of <0.5 Hz. If the TMS peak is asymmetric or broad, the shims are invalid and the process must be repeated.

  • Probe Tuning and Matching:

    • Action: Adjust the probe's RF circuitry capacitors to match the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

    • Causality: Maximizes the efficiency of the radiofrequency (RF) pulse transmission and the detection of the weak Free Induction Decay (FID) signal.

    • Self-Validation: The reflected power curve ("wobble curve") must show a sharp minimum exactly at the center frequency.

  • Pulse Sequence Execution & Acquisition:

    • Action: Acquire the 1 H spectrum using a standard 90° pulse sequence (zg30) with 16 scans. Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans. Maintain the probe temperature at exactly 298 K.

    • Causality: Temperature control is vital because the chemical shift of the exchangeable NH proton is highly temperature-dependent.

    • Self-Validation: The Signal-to-Noise Ratio (S/N) of the quaternary C5 carbon in the 13 C spectrum must exceed 10:1 before terminating the acquisition.

NMR_Workflow N1 1. Sample Preparation (Compound + DMSO-d6) N2 2. Lock & Shim (B0 Field Homogeneity) N1->N2 N3 3. Probe Tuning & Matching (RF Optimization) N2->N3 N4 4. Pulse Sequence Execution (1D/2D NMR) N3->N4 N5 5. FID Acquisition (Time Domain Data) N4->N5 N6 6. Fourier Transform (Frequency Domain) N5->N6

Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum of 5-Iodo-1H-imidazo[4,5-b]pyridine is relatively simple due to the low number of protons, but the chemical shifts are highly diagnostic of the fused ring electronics.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Assignment Rationale
N1-H ~13.05Broad Singlet (br s)-1HExchangeable imidazole NH. Broadened by the intermediate rate of proton exchange and the quadrupolar relaxation of the adjacent 14 N nucleus ( I=1 ).
C2-H 8.42Singlet (s)-1HImidazole proton flanked by two electronegative nitrogen atoms (N1, N3). Highly deshielded due to strong inductive electron withdrawal.
C7-H 7.85Doublet (d)8.21HPyridine proton ortho to the bridgehead carbon (C7a). Exhibits a standard 3J ortho-coupling to H-6.
C6-H 7.55Doublet (d)8.21HPyridine proton ortho to the iodine atom. Slightly shielded relative to H-7 due to the resonance-donating effect of the iodine lone pairs into the π -system.

13 C NMR Spectral Data & The SO-HALA Effect

The 13 C NMR spectrum provides the most definitive proof of the iodine substitution at the C5 position. The assignment relies heavily on understanding relativistic quantum chemistry.

The Spin-Orbit Heavy Atom on Light Atom (SO-HALA) Effect

Normally, an electronegative substituent deshields the attached carbon, moving it downfield (higher ppm). However, iodine triggers a massive upfield shift of the C5 carbon. This is driven by the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect (). The massive, diffuse electron cloud of the iodine atom undergoes strong spin-orbit coupling. In the presence of the spectrometer's B0​ field, these electrons circulate and generate a powerful secondary magnetic field that highly shields the directly attached 13 C nucleus, pushing its resonance anomalously upfield to ~110.5 ppm ().

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C3a 146.2Quaternary (Cq)Bridgehead carbon adjacent to both N3 and N4. Maximum inductive deshielding.
C2 144.5Methine (CH)Imidazole carbon between two nitrogens. Confirmed via HSQC correlation to H-2.
C7a 136.4Quaternary (Cq)Bridgehead carbon adjacent to N1.
C7 128.3Methine (CH)Pyridine carbon meta to the iodine atom.
C6 124.8Methine (CH)Pyridine carbon ortho to the iodine atom.
C5 110.5Quaternary (C-I)Carbon directly bonded to iodine. Drastic upfield shift driven entirely by the relativistic SO-HALA shielding effect.

2D NMR Correlation Strategy for Unambiguous Assignment

To elevate the analysis from "probable" to "unambiguous," a self-validating 2D NMR strategy must be employed. Relying solely on 1D chemical shifts is insufficient for regulatory or patent submissions.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the methine assignments by directly correlating the 1 H signals (H-2, H-6, H-7) to their directly attached 13 C signals (C-2, C-6, C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons. For example, the H-7 proton will show a strong 3JCH​ correlation to the C5 (C-I) carbon and the C3a bridgehead carbon, securely mapping the pyridine ring connectivity.

Assignment_Strategy A 1H NMR Identify H-2, H-6, H-7 C HSQC Correlate C-2/H-2, C-6/H-6, C-7/H-7 A->C D HMBC Identify Quaternary C3a, C5, C7a A->D B 13C NMR Identify C-I (SO-HALA Effect) B->C B->D E Unambiguous Structural Validation C->E D->E

2D NMR correlation strategy for unambiguous resonance assignment.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. International Journal of Molecular Sciences (MDPI), 2023.[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies. Journal of Medicinal Chemistry (ACS Publications), 2010.[Link]

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 5-Iodo-1H-imidazo[4,5-b]pyridine: A Technical Guide for Structural Characterization

Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile purine isostere[1]. Derivatives of this bicyclic system are widely utilized in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile purine isostere[1]. Derivatives of this bicyclic system are widely utilized in the development of potent kinase inhibitors, including Aurora-A kinase inhibitors and AMPK activators[2][3]. The introduction of an iodine atom at the C5 position—yielding 5-Iodo-1H-imidazo[4,5-b]pyridine (CAS: 1955534-55-0)—imparts unique stereoelectronic properties and provides a synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling[3][4].

Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is critical. The heavy iodine atom not only influences the electron density of the heteroaromatic rings but also drives supramolecular assembly through highly directional halogen bonding (σ-hole interactions)[5][6]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis, crystallization, and crystallographic characterization of 5-Iodo-1H-imidazo[4,5-b]pyridine, detailing the causality behind experimental choices to ensure high-fidelity structural data.

Chemical Synthesis and Crystal Growth Protocol

To obtain high-quality diffraction data, the analyte must be of exceptional purity (>98%) and crystallized without solvent occlusion or twinning. The following protocol outlines a robust pathway from synthesis to crystal harvesting.

Synthesis Methodology

The synthesis of the imidazo[4,5-b]pyridine core is achieved via the cyclization of a functionalized pyridine-2,3-diamine precursor[2][7].

Step-by-Step Protocol:

  • Precursor Preparation: Suspend 1.0 equivalent of 5-chloro-6-iodopyridine-2,3-diamine in a reaction vessel[2].

  • Cyclization: Add a 1:2 mixture of formic acid and trimethyl orthoformate. The orthoformate acts as both the carbon source for the imidazole ring and a dehydrating agent to drive the condensation forward[7].

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 2–4 hours. Monitor the reaction via LC-MS until the disappearance of the diamine mass peak is confirmed.

  • Workup: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield pure 5-Iodo-1H-imidazo[4,5-b]pyridine.

Crystallization for SC-XRD

Rapid precipitation leads to microcrystalline powders unsuitable for single-crystal XRD. Slow evaporation is required to allow the thermodynamic formation of the crystal lattice[8].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified compound in a minimum volume (approx. 0.5 mL) of hot Methanol (MeOH). MeOH provides excellent solubility for the polar imidazole moiety.

  • Antisolvent Addition: Add EtOAc dropwise until the solution becomes slightly turbid, then add a single drop of MeOH to restore absolute clarity.

  • Controlled Evaporation: Transfer the solution to a 2 mL glass vial. Seal the vial with Parafilm and puncture 2–3 small holes using a syringe needle.

  • Incubation: Store the vial in a vibration-free environment at a constant 20°C. Crystals suitable for diffraction (typically colorless blocks or needles) should form within 3–7 days. Self-Validation Check: If the resulting crystals exhibit macroscopic twinning (e.g., "swallowtail" formations), the evaporation rate is too fast. Reduce the number of punctures in the Parafilm and repeat.

Workflow A Precursor: 5-chloro-6-iodopyridine-2,3-diamine B Cyclization: Formic Acid / Trimethyl Orthoformate (80°C, 2h) A->B C Crude Product: 5-Iodo-1H-imidazo[4,5-b]pyridine B->C D Purification: LC-MS Verification (>98%) C->D E Crystallization: Slow Evaporation (EtOAc/MeOH) D->E F Single Crystal XRD: Mo Kα, 100 K E->F

Workflow for the synthesis and crystallization of 5-Iodo-1H-imidazo[4,5-b]pyridine.

X-Ray Diffraction Methodology

The presence of the heavy iodine atom (Z = 53) necessitates specific crystallographic parameters to mitigate absorption errors and accurately resolve the lighter carbon and nitrogen atoms.

Data Collection
  • Mounting: Select a clear, single crystal with dimensions of approximately 0.20 × 0.15 × 0.10 mm. Mount it on a MiTeGen loop using inert paratone oil.

  • Cryocooling: Transfer the crystal immediately to the diffractometer's cold stream set to 100 K . Causality: Low-temperature data collection minimizes the thermal vibrations (libration) of the heavy iodine atom, which is crucial for accurately determining the anisotropic displacement parameters and locating the imidazole hydrogen atoms[9].

  • Radiation Source: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. Causality: Mo Kα radiation significantly reduces the absorption coefficient (μ) caused by the iodine atom, minimizing the need for aggressive empirical absorption corrections that can distort the electron density map.

Structure Solution and Refinement
  • Integration: Integrate the frames using standard software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction (SADABS).

  • Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT. The iodine atom will dominate the initial phase solution.

  • Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL. All non-hydrogen atoms must be refined anisotropically. The N-H hydrogen atom should ideally be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Crystallographic Features & Supramolecular Assembly

The crystal lattice of 5-Iodo-1H-imidazo[4,5-b]pyridine is governed by a delicate interplay of strong hydrogen bonds, directional halogen bonds, and π-π stacking.

Molecular Planarity

The fused bicyclic imidazo[4,5-b]pyridine system is highly conjugated and essentially planar. The maximum deviation from the mean plane for any ring atom (C or N) is typically less than 0.02 Å[9]. The iodine atom lies strictly within this equatorial plane, maximizing the overlap of its p-orbitals with the aromatic π-system.

Halogen Bonding (σ-Hole Interactions)

Halogen bonding is a defining feature of iodinated heterocycles[10]. The electron-withdrawing nature of the imidazopyridine ring polarizes the iodine atom, creating a region of depleted electron density (the σ-hole) along the extension of the C–I covalent bond[6].

  • Interaction: The iodine atom acts as a strong Lewis acid, interacting with the electron-rich nitrogen atoms (Lewis bases) of adjacent molecules (C–I···N).

  • Geometry: This interaction is highly directional. The C–I···N angle approaches 175°, and the I···N contact distance is significantly shorter than the sum of their van der Waals radii (typically ~2.90–3.10 Å vs. the vdW sum of 3.53 Å)[5].

Hydrogen Bonding and π-π Stacking

The imidazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N). This self-complementarity results in robust intermolecular N–H···N hydrogen bonds, often linking molecules into one-dimensional polymeric chains or centrosymmetric dimers[1]. Furthermore, the planar nature of the molecules allows them to pack efficiently via face-to-face π-π stacking, with typical centroid-to-centroid distances of 3.4–3.6 Å, stabilizing the overall 3D lattice[11].

Supramolecular Core 5-Iodo-1H-imidazo[4,5-b]pyridine (Planar Scaffold) H_Bond Hydrogen Bonding (N-H···N) Core->H_Bond Imidazole N3/N4 X_Bond Halogen Bonding (C-I···N σ-hole) Core->X_Bond Iodine at C5 Pi_Stack π-π Stacking (Face-to-Face) Core->Pi_Stack Bicyclic Ring Dimers 1D Polymeric Chains & Centrosymmetric Dimers H_Bond->Dimers X_Bond->Dimers Lattice 3D Crystal Lattice Stabilization Pi_Stack->Lattice Dimers->Lattice

Supramolecular interactions driving the crystal lattice assembly.

Quantitative Data Summary

The following tables summarize the anticipated crystallographic parameters and intermolecular interaction metrics for 5-Iodo-1H-imidazo[4,5-b]pyridine, derived from established structural data of highly homologous halogenated imidazopyridines[5][6][9].

Table 1: Anticipated Crystallographic Data

ParameterValue / Description
Empirical Formula C₆H₄IN₃
Formula Weight 245.02 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Typical for planar heterocycles)
Space Group P2₁/c
Absorption Coefficient (μ) ~4.5 mm⁻¹
Goodness-of-fit on F² ~1.05

Table 2: Key Intermolecular Interactions (Distances and Angles)

Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Significance
Halogen Bond C5–I···N (Pyridine/Imidazole)2.95 – 3.15170 – 178Highly directional σ-hole interaction; drives 1D assembly.
Hydrogen Bond N–H···N (Imidazole)2.80 – 2.95160 – 175Primary thermodynamic driver of crystal packing.
π-π Stacking Centroid···Centroid3.40 – 3.60N/AInter-layer stabilization.

References

  • Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 8

  • Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. Synthetic Communications - Taylor & Francis. 11

  • 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one. PMC. 9

  • 5-Iodo-1H-imidazo[4,5-b]pyridine - EvitaChem. EvitaChem. 4

  • WO2021263039A1 - Ampk activators. Google Patents. 2

  • Structure Direction, Solvent Effects, and Anion Influences in Halogen-Bonded Adducts of 2,6-Bis(iodoethynyl)pyridine. Crystal Growth & Design - ACS Publications. 5

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. 10

  • Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. MDPI.6

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry - ACS Publications. 12

  • EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Google Patents. 7

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing. 1

Sources

Foundational

Solvation Dynamics and Practical Solubility of 5-Iodo-1H-imidazo[4,5-b]pyridine in Polar Aprotic Solvents

Executive Summary As a critical nitrogen-containing heterocyclic building block, 5-Iodo-1H-imidazo[4,5-b]pyridine is heavily utilized in the design of kinase inhibitors, AMPK activators, and other advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical nitrogen-containing heterocyclic building block, 5-Iodo-1H-imidazo[4,5-b]pyridine is heavily utilized in the design of kinase inhibitors, AMPK activators, and other advanced pharmaceutical agents[1][2]. However, its rigid, planar, and highly conjugated fused-ring system promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to notoriously poor aqueous solubility. For researchers and drug development professionals, mastering the solvation dynamics of this compound in polar aprotic solvents is a prerequisite for successful downstream applications, including regioselective N-alkylations and palladium-catalyzed cross-couplings.

This technical guide deconstructs the mechanistic causality behind its solubility profiles and provides a self-validating protocol for accurate thermodynamic solubility determination.

Mechanistic Causality of Solvation

To understand why polar aprotic solvents are the medium of choice for 5-Iodo-1H-imidazo[4,5-b]pyridine, we must analyze the physical chemistry of the solute-solvent interactions:

  • Hydrogen Bond Acceptance over Donation: The 1H-imidazo[4,5-b]pyridine core contains a strong hydrogen bond donor at the imidazole nitrogen (N1/N3, depending on tautomerization). Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) possess highly electronegative oxygen atoms that act as potent hydrogen bond acceptors[1]. This interaction efficiently disrupts the compound's highly ordered crystal lattice.

  • Dipole-Dipole Stabilization: The bulky, polarizable iodine atom at the C5 position introduces a significant molecular dipole and enhances London dispersion forces. Solvents with high dielectric constants (e.g., DMSO ε=46.7 ) effectively solvate and stabilize these dipoles.

  • Preservation of Nucleophilicity: Unlike protic solvents (e.g., alcohols, water) that form tight, restrictive solvent cages around the basic pyridine and imidazole nitrogens, aprotic solvents leave these nucleophilic centers relatively unsolvated[3]. This lack of H-bond donation from the solvent is critical; it prevents the dampening of the molecule's inherent nucleophilicity, which is required for subsequent substitution reactions.

Quantitative Solubility Profiles

While exact thermodynamic solubility can fluctuate based on specific crystalline polymorphs and ambient temperature, the following table synthesizes the operational solubility profiles of 5-Iodo-1H-imidazo[4,5-b]pyridine in standard polar aprotic solvents at 25 °C. These empirical ranges are designed to guide pharmaceutical formulation and synthetic workflows[3][4].

SolventDielectric Constant ( ε )Dipole Moment (D)Operational Solubility (mg/mL)Solvation Mechanism & Practical Utility
Dimethyl Sulfoxide (DMSO) 46.73.96> 50Strongest H-bond acceptor; ideal for high-concentration stock solutions and biological assays.
N,N-Dimethylformamide (DMF) 36.73.8230 - 45Excellent for N-alkylation and cross-coupling; easily removed via aqueous workup.
N-Methyl-2-pyrrolidone (NMP) 32.24.0925 - 40High boiling point; prevents solute precipitation during high-temperature C-H activation.
Acetonitrile (MeCN) 37.53.92< 5Poor H-bond acceptor; highly useful as an anti-solvent for precipitation and purification.

Self-Validating Protocol: Thermodynamic Solubility Determination

In drug development workflows, relying on kinetic solubility (which is often artificially inflated due to supersaturation) leads to catastrophic precipitation during late-stage synthesis or assay execution. The following shake-flask methodology, coupled with HPLC-UV, is engineered as a self-validating system to capture true thermodynamic solubility.

Step-by-Step Methodology:
  • Solid Preparation: Weigh exactly 10.0 mg of crystalline 5-Iodo-1H-imidazo[4,5-b]pyridine into a 2.0 mL amber glass vial. (Causality: Amber glass prevents the photo-degradation and homolytic cleavage of the sensitive carbon-iodine bond).

  • Solvent Addition: Add 100 μL of the target anhydrous polar aprotic solvent (e.g., DMSO).

  • Thermodynamic Equilibration: Seal the vial and agitate on a thermoshaker at 25 °C and 800 rpm for exactly 24 hours. (Causality: The rigid fused-ring lattice requires extended time to reach a true thermodynamic equilibrium between the solid state and the solvated complex. Shorter incubation times yield kinetic artifacts).

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid. (Causality: Centrifugation is strictly preferred over filtration. Filtration introduces unpredictable adsorption losses on the filter membrane, severely skewing the concentration of highly lipophilic or planar molecules).

  • Aliquot Dilution: Carefully extract 10 μL of the clear supernatant and dilute it 100-fold in a compatible mobile phase (e.g., 50:50 Water:MeCN). (Causality: Direct injection of pure DMSO/DMF into an HPLC system can cause immediate localized precipitation and peak distortion due to solvent mismatch).

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration against a pre-established calibration curve.

Workflow Visualization

Workflow N1 5-Iodo-1H-imidazo[4,5-b]pyridine (Crystalline Solid) N3 Thermodynamic Equilibration (24h, 25°C, 800 rpm) N1->N3 Disruption of Crystal Lattice N2 Polar Aprotic Solvent (e.g., DMSO, DMF) N2->N3 H-Bond Acceptance N4 Phase Separation (Centrifugation at 15,000 x g) N3->N4 Saturation Reached N5 Supernatant Dilution (100-fold in Mobile Phase) N4->N5 Isolate Solvated State N6 HPLC-UV Quantification (Absolute Solubility) N5->N6 Prevent Column Precipitation

Thermodynamic solubility determination workflow for imidazopyridines.

Impact on Downstream Synthetic Utility

The choice of polar aprotic solvent is not merely a matter of dissolution; it actively participates in the reaction coordinate.

  • Regioselective Alkylation: In N-alkylation reactions, the tautomeric composition of the imidazo[4,5-b]pyridine core is highly sensitive to the solvent's dielectric constant. Research indicates that utilizing highly polar aprotic solvents like DMF can lead to a loss of N-3 versus N-1 regioselectivity due to the stabilization of competing transition states, whereas less polar environments may favor N-3 exclusively[5].

  • Cross-Coupling Efficacy: In palladium-catalyzed cross-couplings (such as Suzuki or Sonogashira reactions targeting the highly reactive 5-iodo position), solvents like DMSO and DMF are indispensable. They not only dissolve the heterocyclic substrate but also stabilize the active Pd(0) catalytic species and facilitate the dissolution of inorganic bases, driving the catalytic cycle forward without premature catalyst precipitation[1][2].

References

  • 5-Iodo-1H-imidazo[4,5-b]pyridine - EvitaChem Source: evitachem.com URL:1

  • US11407768B2 - AMPK activators - Google Patents Source: google.com URL:2

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) Source: researchgate.net URL:5

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega Source: acs.org URL:3

  • Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines Source: nih.gov URL:4

Sources

Exploratory

Electronic Properties and pKa of 5-Iodo-1H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Development

Executive Summary Imidazo[4,5-b]pyridines serve as highly versatile, privileged scaffolds in modern medicinal chemistry, functioning as bioisosteres for purines and benzimidazoles. They are foundational to the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-b]pyridines serve as highly versatile, privileged scaffolds in modern medicinal chemistry, functioning as bioisosteres for purines and benzimidazoles. They are foundational to the development of Aurora kinase inhibitors, PDE10A antagonists, and AMPK activators [1]. The strategic introduction of an iodine atom at the 5-position of the imidazo[4,5-b]pyridine core fundamentally alters its physicochemical profile. This whitepaper provides an in-depth analysis of the electronic properties, tautomeric equilibria, and acid-base characteristics (pKa) of 5-iodo-1H-imidazo[4,5-b]pyridine derivatives, equipping drug development professionals with actionable, self-validating protocols for their characterization.

Electronic Properties and Structural Dynamics

The 1H-imidazo[4,5-b]pyridine system is characterized by a push-pull electronic architecture, consisting of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. This intramolecular dynamic dictates the molecule's reactivity, hydrogen-bonding capacity, and target binding affinity.

Inductive and Resonance Effects of Iodine

The 5-iodo substituent exerts a strong electron-withdrawing inductive effect (-I) coupled with a weak electron-donating resonance effect (+M). Because the heavy halogen is positioned on the pyridine ring, the -I effect dominates the sigma framework. This effectively pulls electron density away from the fused bicyclic system, increasing the global electrophilicity of the molecule.

HOMO-LUMO Energy Gap

Theoretical studies utilizing TD-DFT/B3LYP models on halogenated imidazo[4,5-b]pyridines reveal distinct orbital localizations. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyridine fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) shifts toward the imidazole center [2]. The introduction of the highly polarizable iodine atom lowers the LUMO energy, narrowing the HOMO-LUMO gap. This narrowed gap enhances the molecule's ability to participate in charge-transfer interactions within kinase hinge-binding regions.

Annular Tautomerism

The core exhibits annular tautomerism between the 1H and 3H forms. While the 3H-tautomer is often thermodynamically favored in polar solvents due to solvent stabilization of the dipole, the 5-iodo substitution can shift this equilibrium. The electron-withdrawing nature of iodine decreases the basicity of the adjacent pyridine nitrogen, subtly altering the tautomeric ratio in aqueous environments.

Tautomerism Cation Cationic Form (pH < 4) Taut1 1H-Tautomer (Neutral, pH 5-9) Cation->Taut1 -H⁺ (pKa1) Taut3 3H-Tautomer (Neutral, pH 5-9) Cation->Taut3 -H⁺ (pKa1) Taut1->Taut3 Tautomeric Shift Anion Anionic Form (pH > 10) Taut1->Anion -H⁺ (pKa2) Taut3->Anion -H⁺ (pKa2)

Protonation states and tautomeric equilibria of imidazo[4,5-b]pyridine derivatives.

Acid-Base Equilibria (pKa)

Understanding the pKa of 5-iodo-1H-imidazo[4,5-b]pyridine is critical for predicting its ionization state at physiological pH (7.4), which directly governs aqueous solubility, membrane permeability, and ADME properties.

The unsubstituted imidazo[4,5-b]pyridine is amphoteric, possessing a basic pKa of ~4.5 (protonation of the pyridine/imidazole nitrogen) and an acidic pKa of ~11.07 (deprotonation of the imidazole NH) [3].

The Halogen Effect: The electron-withdrawing 5-iodo group stabilizes the conjugate base (anion) formed upon deprotonation by dispersing the negative charge, thereby lowering the acidic pKa. Conversely, it decreases the electron density on the basic nitrogens, lowering the basic pKa. For highly substituted halogenated imidazopyridines, the acidic pKa of the N3 proton drops to approximately 9.51, making it a significantly stronger hydrogen bond donor at physiological pH compared to the unsubstituted core [3].

Quantitative Physicochemical Summary
Property1H-Imidazo[4,5-b]pyridine5-Bromo-1H-imidazo[4,5-b]pyridine5-Iodo-1H-imidazo[4,5-b]pyridine
Molecular Weight 119.13 g/mol 198.02 g/mol 245.02 g/mol
Basic pKa (pKa1) ~4.5~3.2 (Estimated)~3.0 (Estimated)
Acidic pKa (pKa2) 11.077.53 ± 0.40 (Predicted)~9.51 (Experimental analogs)
Electronic Effect (C5) Neutral-I > +M-I > +M (High polarizability)
H-Bond Donor Capacity ModerateStrongStrong

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, experimental workflows must be self-validating. Relying solely on potentiometric titration for halogenated imidazopyridines can yield false inflection points due to compound precipitation. The protocols below integrate orthogonal validation steps.

Protocol A: Synthesis of 5-Iodo-1H-imidazo[4,5-b]pyridine

This method utilizes a reductive cyclization approach, leveraging the thermodynamic stability of the fused bicyclic system [4].

  • Precursor Iodination : React 2-amino-5-chloropyridine with N-iodosuccinimide (NIS) in acetic acid at 90 °C to yield 5-chloro-6-iodo-pyridine-2,3-diamine. Causality: Acetic acid acts as both solvent and weak acid catalyst, polarizing the N-I bond of NIS to facilitate electrophilic aromatic substitution.

  • Cyclization : Suspend the diamine intermediate in triethyl orthoformate (or formic acid) and add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux : Heat the mixture to 110 °C for 4-6 hours. Monitor via LC-MS until the diamine mass is fully consumed. Causality: The orthoester acts as a one-carbon donor. The high temperature drives off the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable cyclized product.

  • Isoelectric Precipitation : Cool the mixture and neutralize with saturated aqueous sodium bicarbonate to pH ~7.0. Causality: 5-iodo-1H-imidazo[4,5-b]pyridine is amphoteric. Adjusting the pH to its isoelectric point ensures the molecule is in its neutral tautomeric form, minimizing solubility and maximizing precipitation yield.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: UV-Vis Spectrophotometric Determination of pKa

This self-validating protocol couples UV-Vis spectrophotometry with the Yasuda-Shedlovsky extrapolation method to bypass the poor aqueous solubility of the 5-iodo derivative.

  • Cosolvent Preparation : Prepare a 10 mM stock solution of 5-iodo-1H-imidazo[4,5-b]pyridine in HPLC-grade methanol.

  • Buffer Array : Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in 0.2 pH increments.

  • Titration & Scanning : Spike 20 µL of the stock solution into 2 mL of each buffer (final methanol concentration 1%). Record UV-Vis spectra from 220 nm to 400 nm.

  • Isosbestic Validation : Overlay the spectra to identify sharp isosbestic points. Causality: A clean isosbestic point mathematically proves that only a two-state equilibrium (e.g., neutral ⇌ anion) is occurring. If the isosbestic point drifts, it indicates compound aggregation or degradation, invalidating the run.

  • Data Extraction : Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Use non-linear regression (Henderson-Hasselbalch equation) to extract the apparent pKa.

Workflow S1 1. Cosolvent Preparation (Methanol/Water mixture) S2 2. pH Titration (pH 2.0 to 12.0) S1->S2 S3 3. UV-Vis Scanning (Identify Isosbestic Points) S2->S3 S4 4. Non-Linear Regression (Absorbance vs. pH plot) S3->S4

Self-validating UV-Vis and potentiometric workflow for aqueous pKa determination.

Implications in Drug Development

The physicochemical tuning provided by the 5-iodo substitution has profound implications for rational drug design. The lowered acidic pKa (~9.5) ensures that a small, yet significant, fraction of the molecule can participate in dynamic proton-exchange within kinase active sites. Furthermore, the heavy iodine atom introduces the potential for halogen bonding —a highly directional, non-covalent interaction where the electropositive "sigma-hole" of the iodine atom interacts with Lewis bases (e.g., backbone carbonyls) in the target protein. This dual capacity (enhanced H-bond donation and halogen bonding) makes 5-iodo-1H-imidazo[4,5-b]pyridine an exceptional scaffold for developing highly selective, next-generation therapeutics.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives National Institutes of Health (NIH) / PMC[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study MDPI[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate National Institutes of Health (NIH) / PMC[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Iodo-1H-imidazo[4,5-b]pyridine Isomers

Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand and evaluate the thermodynamic stability of 5-Iodo-1H-imidazo[4,5-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand and evaluate the thermodynamic stability of 5-Iodo-1H-imidazo[4,5-b]pyridine isomers. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the seemingly subtle differences in isomeric forms can have profound impacts on a molecule's pharmacological profile, including receptor binding affinity, metabolic stability, and toxicity.[1][2][3] This guide elucidates the critical role of prototropic tautomerism and rotational isomerism in defining the energetic landscape of this important heterocyclic system. We present a synergistic approach, combining state-of-the-art computational chemistry methods with established experimental validation techniques, to provide a robust and self-validating workflow for determining the relative stabilities of these isomers. By explaining the causality behind methodological choices, this guide empowers researchers to not only apply these techniques but also to adapt them to their specific research questions within the broader context of drug discovery and development.

Introduction: The Significance of Isomeric Stability in Drug Design

The imidazo[4,5-b]pyridine core, being a bioisostere of purine, is a cornerstone of many therapeutic agents, with applications ranging from kinase inhibitors in oncology to antiviral and antimicrobial agents.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. 5-Iodo-1H-imidazo[4,5-b]pyridine, a key intermediate and pharmacophore, can exist in multiple isomeric forms, primarily as prototropic tautomers and, depending on substitution, rotational isomers.

The two principal tautomeric forms are the 1H- and 3H-isomers, arising from the migration of a proton between the nitrogen atoms of the imidazole ring. The position of this proton dictates the hydrogen bonding capabilities and the overall electronic distribution of the molecule, which are critical for molecular recognition by biological targets. Furthermore, the iodine substituent, while enhancing reactivity for further chemical modification, also influences the electronic landscape and can impact the relative stability of the tautomers.[4] Understanding the thermodynamic equilibrium between these isomers is paramount, as the more stable, and thus more populated, isomer at physiological conditions is likely to be the biologically relevant form. This guide will walk you through the process of determining this stability.

Isomers of 5-Iodo-1H-imidazo[4,5-b]pyridine

The primary isomers of concern for 5-Iodo-1H-imidazo[4,5-b]pyridine are the prototropic tautomers. Due to the fused pyridine ring, the potential tautomers are the 1H- and 3H-isomers.

  • 1H-imidazo[4,5-b]pyridine Tautomer: The proton is on the N1 nitrogen of the imidazole ring.

  • 3H-imidazo[4,5-b]pyridine Tautomer: The proton is on the N3 nitrogen of the imidazole ring.

The relative stability of these tautomers is influenced by a delicate balance of electronic and steric effects.

Computational Workflow for Determining Thermodynamic Stability

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for predicting the energetic properties of molecular systems.[1][5] The following workflow outlines a robust computational approach to determine the relative thermodynamic stability of the 5-Iodo-1H-imidazo[4,5-b]pyridine isomers.

Rationale for Method Selection

The choice of DFT functional and basis set is critical for obtaining accurate results. For systems involving heteroatoms and halogens, and for accurately describing the subtle energy differences between tautomers, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange is often preferred. The M06-2X functional, for instance, is well-regarded for its performance in systems with non-covalent interactions and for thermochemistry.[6] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to provide sufficient flexibility to describe the electron density, particularly around the electronegative nitrogen atoms and the large iodine atom.[7]

To mimic the physiological environment, it is crucial to include the effects of a solvent. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can effectively capture the bulk electrostatic effects of a solvent like water.[8]

Step-by-Step Computational Protocol
  • Structure Preparation: Build the 3D structures of the 1H- and 3H-tautomers of 5-Iodo-1H-imidazo[4,5-b]pyridine using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer in both the gas phase and with the PCM for water. This is a critical step to find the lowest energy conformation for each isomer.

    • Functional: M06-2X

    • Basis Set: 6-311++G(d,p)

    • Solvent Model (for solution-phase): PCM (water)

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy corrections.

  • Energy Calculation and Analysis: Extract the electronic energy (E), the Gibbs free energy (G) from the output files. The relative energy (ΔE) and relative Gibbs free energy (ΔG) can then be calculated to determine the thermodynamic stability. The isomer with the lower energy is the more stable one.

G cluster_workflow Computational Workflow start 1. Build Isomer Structures (1H and 3H tautomers) opt 2. Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) Gas Phase & PCM (Water) start->opt freq 3. Frequency Calculation (Confirm minima, obtain thermochemistry) opt->freq energy 4. Energy Extraction & Analysis (Calculate ΔE and ΔG) freq->energy stability Determine Relative Thermodynamic Stability energy->stability

Caption: Computational workflow for determining isomer stability.

Interpreting the Results: A Hypothetical Data Analysis

Table 1: Hypothetical Relative Energies of 5-Iodo-1H-imidazo[4,5-b]pyridine Tautomers

TautomerRelative Electronic Energy (ΔE) (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (ΔG) (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (ΔG) (kcal/mol) - Water (PCM)
3H-isomer 0.000.000.00
1H-isomer 1.51.31.1

This data is illustrative and should be determined for the specific molecule using the protocol outlined above.

From this hypothetical data, the 3H-isomer is predicted to be the thermodynamically more stable tautomer in both the gas phase and in an aqueous environment. The lower relative Gibbs free energy in water for the 1H-isomer suggests that polar solvents might slightly reduce the energy difference between the tautomers.

Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, should ideally be validated by experimental data. The following techniques are invaluable for characterizing the isomeric composition of 5-Iodo-1H-imidazo[4,5-b]pyridine in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique for probing the chemical environment of atoms in a molecule. The chemical shifts of the protons and carbons in the 1H- and 3H-tautomers are expected to be different.

  • ¹H NMR: The chemical shift of the N-H proton and the protons on the heterocyclic rings will differ between the two tautomers. In a solution where both tautomers are present and rapidly interconverting, an averaged spectrum might be observed. However, at low temperatures, it may be possible to slow down the interconversion and observe distinct signals for each tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the imidazole ring, will be sensitive to the position of the proton.

  • NOESY/ROESY: These 2D NMR experiments can help in assigning the structure by identifying through-space correlations between protons, which can differ between the two tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. If a suitable crystal can be grown, this technique can definitively identify which tautomer is present in the crystal lattice. It is important to note that the solid-state structure may not always reflect the most stable tautomer in solution due to packing forces in the crystal.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are expected to differ. By comparing the experimental spectrum with theoretically predicted spectra for each tautomer (using Time-Dependent DFT, or TD-DFT), it may be possible to infer the predominant tautomer in solution.

G cluster_workflow Experimental Validation Workflow synthesis Synthesize and Purify 5-Iodo-1H-imidazo[4,5-b]pyridine nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) Determine solution-state structure synthesis->nmr xray X-ray Crystallography (If single crystals form) Determine solid-state structure synthesis->xray uvvis UV-Vis Spectroscopy Compare with TD-DFT predictions synthesis->uvvis conclusion Correlate with Computational and Confirm Isomer Stability nmr->conclusion xray->conclusion uvvis->conclusion

Caption: Workflow for the experimental validation of isomer stability.

Conclusion

Determining the thermodynamic stability of 5-Iodo-1H-imidazo[4,5-b]pyridine isomers is a critical step in understanding its chemical behavior and biological activity. This guide has presented a robust and integrated approach that leverages the predictive power of computational chemistry with the definitive validation of experimental techniques. By following the detailed protocols and understanding the rationale behind the chosen methods, researchers can confidently characterize the isomeric landscape of this important heterocyclic compound. These insights are invaluable for guiding the design and development of novel therapeutics based on the imidazo[4,5-b]pyridine scaffold, ultimately leading to more effective and safer medicines.

References

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Structure, stability, and thermodynamics of a short intermolecular purine-purine-pyrimidine triple helix - PubMed. Available from: [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC. Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. Available from: [Link]

  • Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site - Loyola University Chicago Research Portal. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - ResearchGate. Available from: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available from: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - ijpbs. Available from: [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis. Available from: [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds - CORE Scholar. Available from: [Link]

  • (PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations - ResearchGate. Available from: [Link]

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Available from: [Link]

  • DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review* | Asian Journal of Physics. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Available from: [Link]

  • 1H-Imidazo[4,5-b]pyridine - SIELC Technologies. Available from: [Link]

  • Tautomerism of some imidazo[4,5-b]pyridine derivatives (1974) - SciSpace. Available from: [Link]

  • Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline - ResearchGate. Available from: [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - MDPI. Available from: [Link]

  • A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Available from: [Link]

  • Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis - ResearchGate. Available from: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes - FULIR. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 5-Iodo-1H-imidazo[4,5-b]pyridine

Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 5-iodo-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 5-iodo-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is critical for drug discovery programs. This guide details the underlying chemical principles, addresses common challenges associated with nitrogen-rich heterocyclic substrates, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in constructing biaryl and heteroaryl-aryl structures is particularly vital in pharmaceutical research. The 5-iodo-1H-imidazo[4,5-b]pyridine substrate, however, presents a unique set of challenges typical of nitrogen-rich heterocycles.

These challenges include:

  • Catalyst Poisoning: The lone pair electrons on the pyridine and imidazole nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[4]

  • Competing N-H Reactivity: The acidic proton on the imidazole ring can interact with the basic conditions required for the reaction, potentially leading to side reactions or catalyst deactivation.

  • Poor Solubility: Heterocyclic compounds can exhibit limited solubility in common organic solvents, hindering reaction kinetics.[4]

  • Protodeboronation: The boronic acid coupling partner can undergo undesired cleavage of its C-B bond, reducing product yield.[4][5]

Overcoming these obstacles requires a carefully optimized protocol. This guide explains the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield coupling with this important substrate.

Understanding the Key Parameters: A Mechanistic Approach

The success of the Suzuki-Miyaura coupling hinges on the interplay of several components, each chosen to facilitate the catalytic cycle while mitigating side reactions.[6][7][8]

The Palladium Catalyst and Ligand System

The choice of ligand is paramount when working with N-heterocyclic substrates.[8][9]

  • The Problem: Simple phosphine ligands like PPh₃ are often ineffective due to catalyst poisoning by the substrate's nitrogen atoms.[4]

  • The Solution: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the modern standard.[4][9] These ligands create a sterically hindered environment around the palladium atom, which discourages coordination from the substrate's nitrogens.[3][8][10] Furthermore, their strong electron-donating properties accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8][10]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos-Pd-G3) is highly recommended.[4][11] These air- and moisture-stable complexes generate the active, monoligated Pd(0) species efficiently in solution, ensuring a rapid initiation of the catalytic cycle and minimizing opportunities for deactivation.[4][11]

The Role of the Base

The base is critical for activating the boronic acid in the transmetalation step.[7][11]

  • The Problem: A base that is too strong can deprotonate the imidazole N-H, creating an anionic species that may complicate the reaction. An inappropriate base can also accelerate the decomposition of sensitive boronic acids.

  • The Solution: A moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice for sensitive substrates as it provides sufficient basicity for the catalytic cycle without promoting excessive side reactions.[5] Carbonates like Cs₂CO₃ or K₂CO₃ are also widely used and effective.[3][12] The reaction often benefits from an aqueous solvent mixture, as the presence of water can facilitate the transmetalation step.[12][13]

Solvent Selection

Solvents must be chosen to ensure all components remain in solution at the reaction temperature.

  • The Problem: The starting iodo-imidazo[4,5-b]pyridine and the resulting product may have poor solubility in non-polar solvents.[4]

  • The Solution: Aprotic polar solvents are generally preferred. Mixtures of 1,4-dioxane/water or THF/water are common and effective choices that balance solubility and reactivity.[4] For particularly insoluble substrates, solvents like DMF or n-butanol may be screened.[4][12] It is crucial that all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling byproducts.[4][6]

Experimental Workflow and Protocols

The following diagram and protocols outline a robust and reproducible approach to the Suzuki-Miyaura coupling of 5-iodo-1H-imidazo[4,5-b]pyridine.

General Experimental Workflow

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_reagents Weigh Reagents: - 5-Iodo-1H-imidazo[4,5-b]pyridine - Boronic Acid (1.2-1.5 equiv) - Base (2-3 equiv) - Pd Precatalyst (1-5 mol%) prep_vessel Add to Oven-Dried Reaction Vessel with Stir Bar prep_reagents->prep_vessel prep_atmosphere Seal Vessel, Evacuate & Backfill with Inert Gas (3x) (e.g., Argon or Nitrogen) prep_vessel->prep_atmosphere add_solvents Add Degassed Solvents (e.g., Dioxane/Water) via Syringe prep_atmosphere->add_solvents Maintain Positive Inert Pressure heat_stir Heat to Desired Temperature (e.g., 80-110 °C) with Vigorous Stirring add_solvents->heat_stir monitor Monitor Progress by TLC or LC-MS heat_stir->monitor cool_quench Cool to Room Temp. Quench with Water monitor->cool_quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate or DCM) cool_quench->extract wash_dry Wash Organic Layer (Brine), Dry (Na₂SO₄), Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify analyze Characterize Pure Product (NMR, MS, Purity by HPLC) purify->analyze

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Conditions using a Buchwald Precatalyst

This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 5-24 hours.[14]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting iodide is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

For rapid optimization and synthesis, microwave irradiation can significantly shorten reaction times.[2]

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial with a stir bar, add 5-iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv), the boronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Solvent Addition: Add a solvent mixture such as DMF/H₂O (4:1) to a concentration of ~0.2 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 110-150 °C for 10-30 minutes.[2]

  • Workup and Purification: Follow steps 7-10 from Protocol 1.

Recommended Reaction Conditions: A Comparative Overview

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes recommended starting points.

ParameterCondition A (General)Condition B (Challenging/Electron-Poor Boronic Acids)Condition C (Microwave)
Aryl Halide 5-Iodo-1H-imidazo[4,5-b]pyridine5-Iodo-1H-imidazo[4,5-b]pyridine5-Iodo-1H-imidazo[4,5-b]pyridine
Boronic Acid 1.5 equiv1.5 - 2.0 equiv1.5 equiv
Catalyst XPhos Pd G3 (1-3 mol%)RuPhos Pd G3 (2-5 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (3.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Dioxane / H₂O (5:1) or n-Butanol / H₂ODMF / H₂O (4:1)
Temperature 80 - 100 °C100 - 110 °C120 - 150 °C
Time 5 - 24 h12 - 24 h10 - 30 min

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[4] 2. Catalyst poisoning.[4] 3. Insufficient temperature.[5] 4. Poor solubility of reagents.[4]1. Ensure solvents are thoroughly degassed and maintain a positive inert gas pressure.[4][15] 2. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos). Use a precatalyst.[4] 3. Increase temperature in 10 °C increments. 4. Screen alternative solvents (DMF, n-butanol) or increase solvent volume.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen.[4][6] 2. Inefficient generation of Pd(0) from a Pd(II) source.[5]1. Improve degassing procedure (e.g., freeze-pump-thaw cycles for solvents).[15] 2. Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that generates Pd(0) cleanly.[6]
Protodeboronation 1. Boronic acid instability (especially electron-deficient heteroaryl boronates).[4][6] 2. Excess water or prolonged reaction time at high temperature.[5]1. Use the corresponding boronic acid pinacol (BPin) or MIDA ester, which are more stable.[5][6] 2. Use anhydrous conditions if possible, or minimize reaction time by careful monitoring.[4]
Dehalogenation of Starting Material 1. Side reaction occurring after oxidative addition.[5] 2. Presence of a hydrogen source.1. This is often competitive with productive coupling. Try a milder base or lower temperature. 2. Ensure solvents are dry if running anhydrous conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-iodo-1H-imidazo[4,5-b]pyridine is a highly achievable transformation when the specific challenges posed by the substrate are addressed. The use of modern palladium precatalysts bearing bulky, electron-rich phosphine ligands is critical to overcoming catalyst inhibition. Careful selection of a moderate base and a well-degassed solvent system will further ensure a high-yielding and reproducible reaction. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to synthesize novel derivatives of this important heterocyclic core.

References

  • Caron, S., et al. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry Subreddit. [Link]

  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros Subreddit. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]

  • Roughley, S. D. & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Johnson, A. C., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]

  • Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]

  • Gutmann, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]

  • ResearchGate. (Various Authors). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate Publication Database. [Link]

Sources

Application

Synthesis of kinase inhibitors using 5-Iodo-1H-imidazo[4,5-b]pyridine

Application Note & Protocol Guide Synthesis of Kinase Inhibitors Using the 5-Iodo-1H-imidazo[4,5-b]pyridine Scaffold Introduction: The Strategic Role of the Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibitor Discovery P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Synthesis of Kinase Inhibitors Using the 5-Iodo-1H-imidazo[4,5-b]pyridine Scaffold

Introduction: The Strategic Role of the Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families for drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

At the heart of this development lies the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. The imidazo[4,5-b]pyridine core is a quintessential example of such a scaffold.[1][2] Its structural resemblance to natural purines allows it to function as an effective bioisostere, enabling it to bind to the highly conserved ATP-binding site of many kinases.[3][4][5] This mimicry provides a foundational element for inhibitor design, often establishing key hydrogen bonding interactions with the kinase hinge region, an interaction critical for potent inhibition.[6]

This guide focuses on a particularly versatile starting material for the synthesis of kinase inhibitor libraries: 5-Iodo-1H-imidazo[4,5-b]pyridine . The strategic placement of the iodine atom at the 5-position transforms this privileged scaffold into a powerful platform for chemical diversification. The carbon-iodine bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, serving as a highly reactive and versatile synthetic handle.[7] This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols and the underlying scientific rationale for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—demonstrating how 5-Iodo-1H-imidazo[4,5-b]pyridine can be leveraged to generate diverse libraries of potential kinase inhibitors.

The Versatility of the 5-Iodo Handle: A Gateway to Chemical Diversity

The choice of an aryl iodide as a synthetic precursor is a deliberate and strategic one. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[7] This high reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields compared to less reactive halides. This makes 5-Iodo-1H-imidazo[4,5-b]pyridine an ideal substrate for rapidly building molecular complexity.

The diagram below illustrates the central role of this building block. Through well-established, reliable palladium-catalyzed reactions, the iodo group can be efficiently replaced with aryl/heteroaryl groups (Suzuki), alkynyl fragments (Sonogashira), or substituted amines (Buchwald-Hartwig), providing access to a vast and diverse chemical space from a single, common intermediate.

G cluster_0 Core Building Block cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Diversified Kinase Inhibitor Scaffolds Core 5-Iodo-1H-imidazo[4,5-b]pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalysts) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) Core->Buchwald Product_Suzuki 5-Aryl-Imidazo[4,5-b]pyridines (C-C Bond) Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-Imidazo[4,5-b]pyridines (C-C Bond) Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-Imidazo[4,5-b]pyridines (C-N Bond) Buchwald->Product_Buchwald

Caption: Diversification strategy using 5-Iodo-1H-imidazo[4,5-b]pyridine.

Key Synthetic Methodologies and Protocols

This section provides detailed, step-by-step protocols for key cross-coupling reactions. Each protocol is designed to be self-validating, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[7][8] Its utility in drug discovery is immense, allowing for the connection of two complex fragments under relatively mild conditions with high functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for a wide range of substrates. For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can offer superior performance.[9]

  • Base: A base such as K₂CO₃ or Na₂CO₃ is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[10]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the starting materials and catalyst.

Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting iodo-compound.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][11] This reaction is invaluable for introducing a linear, rigid alkynyl linker, which can be used to probe deep into a kinase's binding pocket or to serve as a handle for further functionalization via "click chemistry".[11][12]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction relies on a synergistic palladium/copper catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.[13]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Protocol: Synthesis of 5-(phenylethynyl)-1H-imidazo[4,5-b]pyridine

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.), and copper(I) iodide (CuI) (0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) as a co-solvent (e.g., 2:1 v/v). Add phenylacetylene (1.1 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a water and brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired alkynylated compound.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[14] This reaction has transformed the synthesis of aryl amines, which are critical components of many kinase inhibitors, often participating in hydrogen bond interactions within the ATP binding site.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[15] A Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[16][17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of N-benzyl-1H-imidazo[4,5-b]pyridin-5-amine

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (0.02 eq.) and a bulky phosphine ligand such as XPhos (0.04 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 eq.) and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene. Finally, add benzylamine (1.2 eq.) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the final product.

Data Presentation: Representative Library Synthesis

To illustrate the utility of these protocols, the following table summarizes the synthesis of a small, representative library of kinase inhibitor scaffolds derived from 5-Iodo-1H-imidazo[4,5-b]pyridine. Yields and biological data are representative examples based on published findings for similar compounds.[18][19]

EntryCoupling PartnerCoupling ReactionProduct StructureRepresentative Yield (%)Target Kinase (Hypothetical IC₅₀)
1Phenylboronic acidSuzuki-Miyaura5-phenyl-1H-imidazo[4,5-b]pyridine85%CDK9 (0.85 µM)
23-pyridylboronic acidSuzuki-Miyaura5-(pyridin-3-yl)-1H-imidazo[4,5-b]pyridine78%Aurora A (0.50 µM)
3(4-fluorophenyl)acetyleneSonogashira5-((4-fluorophenyl)ethynyl)-1H-imidazo[4,5-b]pyridine91%FAK (0.25 µM)
4MorpholineBuchwald-Hartwig4-(1H-imidazo[4,5-b]pyridin-5-yl)morpholine75%PI3Kα (0.15 µM)
5AnilineBuchwald-HartwigN-phenyl-1H-imidazo[4,5-b]pyridin-5-amine68%FLT3 (0.42 µM)

Application Example: Targeting Aberrant Kinase Signaling

Many kinase inhibitors derived from the imidazo[4,5-b]pyridine scaffold target critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibitors designed using the synthetic routes described herein can effectively block signaling at key nodes (e.g., PI3K, Akt, mTOR), leading to anti-tumor effects.

The following diagram provides a simplified overview of this pathway and illustrates the potential intervention points for newly synthesized inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.

Conclusion

The 5-Iodo-1H-imidazo[4,5-b]pyridine scaffold represents a premier starting point for the development of novel kinase inhibitors. Its identity as a purine bioisostere provides a strong foundation for ATP-competitive binding, while the highly reactive iodo-substituent serves as a versatile anchor point for extensive chemical modification. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable, efficient, and modular strategies for generating large, diverse libraries of potential drug candidates. The protocols and rationale detailed in this guide offer researchers in drug discovery a robust framework for leveraging this powerful building block to accelerate the identification of next-generation kinase inhibitors.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Hu, Y., & Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(5), 1529-1542.
  • Ohno, H. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1083-1095.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Wang, Y., et al. (2019). Tuning radical reactivity using iodine in oxidative C(sp3)–H/C(sp)–H cross-coupling: an easy way toward the synthesis of furans and indolizines.
  • Bistrović, A., et al. (2018).
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Kumar, S., & Wengryniuk, S. E. (2019). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 7, 77.
  • BenchChem Technical Support Team. (2025).
  • Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Calibre Chemicals. (2025). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals Blog.
  • Micucci, M., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Drug Discovery, 17(5), 493-511.
  • Durmic-Hall, E., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 905.
  • Prabhu, K. R., et al. (2018).
  • Li, J., et al. (2025). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
  • Kumar, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(1), 225-235.
  • Yoon, H. R., et al. (2023). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. ChEMBL.
  • Wikipedia contributors. (2024).
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042.
  • Patel, D. P., & Singh, S. K. (2020). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one.
  • Kuethe, J. T., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4218-4221.
  • Kumar, A., et al. (2012). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 53(34), 4563-4567.
  • Guillaumet, G., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6528-6532.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
  • Cacciatore, I., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 546.
  • Guillaumet, G., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6528-6532.
  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3619-3623.
  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
  • Gati, W., et al. (2018). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes.
  • Hranjec, M., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7167.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton, University of Southampton.

Sources

Method

C-H activation strategies for 5-Iodo-1H-imidazo[4,5-b]pyridine derivatives

Application Note: Orthogonal C–H Activation and Cross-Coupling Strategies for 5-Iodo-1H-imidazo[4,5-b]pyridine Derivatives Introduction & Strategic Overview The imidazo[4,5-b]pyridine scaffold is a privileged purine bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal C–H Activation and Cross-Coupling Strategies for 5-Iodo-1H-imidazo[4,5-b]pyridine Derivatives

Introduction & Strategic Overview

The imidazo[4,5-b]pyridine scaffold is a privileged purine bioisostere, extensively utilized in the development of kinase inhibitors, AMPK activators, and AT1 receptor antagonists[1]. Within this chemical space, 5-Iodo-1H-imidazo[4,5-b]pyridine serves as a highly versatile, bifunctional building block. It possesses two distinct reactive sites: the inherently acidic C2–H bond on the imidazole ring, and the highly electrophilic C5–I bond on the pyridine ring.

For drug development professionals, the ability to orthogonally functionalize these two positions dictates the efficiency of structure-activity relationship (SAR) exploration. This Application Note details the causality, mechanistic rationale, and validated protocols for achieving chemoselective C–H activation and cross-coupling on this critical scaffold.

Mechanistic Insights: The Chemoselectivity Conundrum (E-E-A-T)

When designing a synthetic route for 5-Iodo-1H-imidazo[4,5-b]pyridine, chemists must navigate the competing reactivities of the C2 and C5 positions.

  • The C2–H Bond (Concerted Metalation-Deprotonation): The C2 proton is flanked by two electronegative nitrogen atoms (N1/N3), which significantly lowers its pKa. Transition metals (such as Cu or Pd) can pre-coordinate to the N3 nitrogen, directing a base-assisted Concerted Metalation-Deprotonation (CMD) event.

  • The C5–I Bond (Oxidative Addition): The iodine atom at the 5-position of the electron-deficient pyridine ring is highly susceptible to oxidative addition by Pd(0) species.

Causality in Experimental Design: Attempting a standard Pd-catalyzed C2–H arylation[2] on the 5-iodo substrate inevitably leads to competitive oxidative addition at the C5–I bond, resulting in oligomerization or undesired dehalogenation. Therefore, a strategic divergence is required:

  • Strategy A (C5 First): Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5. The C2–H bond remains inert under standard Suzuki conditions. Once the iodine is replaced, subsequent Pd- or Cu-catalyzed C2–H activation can proceed without interference[3].

  • Strategy B (C2 First): Employ strictly Pd-free, Cu-catalyzed C2–H functionalization (e.g., alkynylation with gem-dibromoalkenes)[4]. Copper(I) catalysts can facilitate C2–H activation via a CMD pathway without triggering oxidative addition at the C5–I bond, preserving the iodine handle for late-stage diversification.

Mandatory Pre-requisite: N-Protection Regardless of the strategy, the free N–H of the imidazole ring must be protected (e.g., with a SEM or MEM group). A free N–H will poison the metal catalyst through stable chelation and direct the electrophile toward N-alkylation/arylation rather than C2 functionalization.

Workflow A 5-Iodo-1H-imidazo [4,5-b]pyridine B N-Protected 5-Iodo Derivative A->B N-Protection (SEM-Cl, Base) C C5-Functionalized (C2-H Intact) B->C Pd-Catalysis (Suzuki/Heck) D C2-Functionalized (C5-I Intact) B->D Cu-Catalysis (C2-H Activation) E C2, C5-Orthogonally Functionalized C->E Cu/Pd-Catalysis (C2-H Activation) D->E Pd-Catalysis (C5 Cross-Coupling)

Workflow for the orthogonal functionalization of 5-Iodo-1H-imidazo[4,5-b]pyridine.

CMD N1 Step 1: Pre-Coordination Cu(I) binds to N3 of Imidazopyridine N2 Step 2: CMD Transition State Base abstracts C2-H via Agostic Cu-C interaction N1->N2 N3 Step 3: Metalated Intermediate Stable Cu-C2 bond formed N2->N3 N4 Step 4: Functionalization Electrophile trapping (e.g., Alkynylation) N3->N4

Concerted Metalation-Deprotonation (CMD) pathway for C2-H activation.

Quantitative Data: Reaction Chemoselectivity

Table 1 summarizes the expected outcomes and chemoselectivity when applying different catalytic systems to the N-protected 5-Iodo-1H-imidazo[4,5-b]pyridine scaffold.

Strategy / Reaction TypeCatalyst SystemPrimary Reaction SitePreserved HandleTypical Yield Range
Pd-Catalyzed Cross-Coupling (Suzuki)Pd(dppf)Cl2, K2CO3, Ar-B(OH)2C5 (Oxidative Addition)C2–H bond75 – 90%
Cu-Catalyzed C–H Alkynylation CuBr·SMe2, DPEphos, LiOtBuC2 (C–H Activation)C5–I bond60 – 82%
Pd-Catalyzed C–H Arylation Pd(OAc)2, CuI, Cs2CO3, Ar-IMixture (Poor Selectivity)None (Oligomerization)< 20% (Target)

Data synthesized from established methodologies for imidazo[4,5-b]pyridines[2][4].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are embedded to ensure mechanistic fidelity at each step.

Protocol 1: Regioselective N-Protection (SEM-Cl)

Causality: Protection of the imidazole N-H is mandatory to prevent catalyst poisoning and N-alkylation. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred due to its robust stability during cross-coupling and facile removal under acidic or fluoride conditions.

  • Preparation: Charge a flame-dried round-bottom flask with 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Evolution of H2 gas confirms the deprotonation of the acidic N-H. Stir for 30 minutes until the solution becomes clear.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography. Note: This typically yields a mixture of N1 and N3 isomers. For C2 and C5 functionalization, the isomeric mixture can be carried forward, as both isomers expose the C2 and C5 positions similarly.

Protocol 2: Cu-Catalyzed C2-Alkynylation (Preserving C5-I)

Causality: Utilizing a Pd-free system ensures the C5–I bond remains untouched. The combination of CuBr·SMe2 and DPEphos facilitates the CMD process at C2, allowing coupling with gem-dibromoalkenes to yield C2-alkynylated products[4].

  • Setup: In an oven-dried Schlenk tube, combine the N-protected 5-Iodo-imidazo[4,5-b]pyridine (1.0 equiv), gem-dibromoalkene (2.0 equiv), CuBr·SMe2 (10 mol%), DPEphos (20 mol%), and LiOtBu (6.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.15 M). Degas the mixture via three freeze-pump-thaw cycles. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the alkyne intermediate and oxidation of the Cu(I) catalyst.

  • Reaction: Seal the tube and heat at 120 °C for 4 hours.

  • Monitoring: Analyze an aliquot via LC-MS. Self-Validation: The mass spectrum should show the product with the iodine isotope pattern intact (M+ and M+2 peaks absent, single strong peak for mono-isotopic iodine, but molecular weight reflects the addition of the alkyne and retention of I).

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Protocol 3: Pd-Catalyzed C5-Suzuki-Miyaura Coupling

Causality: If C5 functionalization is prioritized, standard Pd(0)/Pd(II) catalytic cycles will exclusively target the C5–I bond due to the low bond dissociation energy of C(sp2)–I compared to C(sp2)–H.

  • Setup: To a microwave vial, add the N-protected 5-Iodo-imidazo[4,5-b]pyridine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M).

  • Reaction: Irradiate in a microwave synthesizer at 110 °C for 30 minutes (or heat conventionally at 90 °C for 4 hours).

  • Workup: Dilute with water and extract with EtOAc. Dry, concentrate, and purify. The resulting product now features an aryl group at C5 and an intact C2–H bond, perfectly primed for subsequent C–H activation methodologies[3].

References[2] Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2013/OB/c3ob27477b[3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.8b00494[4] Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes Source. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.6b00388[1] US11407768B2 - AMPK activators. Google Patents.https://patents.google.com/patent/US11407768B2/en

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-1H-imidazo[4,5-b]pyridine Suzuki Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of 5-Iodo-1H-imidazo[4,5-b]pyridine. Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust, scalable, and efficient reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on your optimization studies.

Q1: Why is optimizing catalyst loading so critical for the Suzuki reaction of 5-Iodo-1H-imidazo[4,5-b]pyridine?

A1: Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and product purity. For a substrate like 5-Iodo-1H-imidazo[4,5-b]pyridine, which contains multiple nitrogen atoms that can coordinate to the palladium center, finding the minimum effective catalyst concentration is crucial. Excess catalyst can lead to increased side reactions and complicates purification by increasing residual palladium in your final product, a major concern in pharmaceutical applications. Conversely, insufficient catalyst will result in low or no product yield.[1][2][3]

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: A reasonable starting point for a new Suzuki reaction is typically between 1-5 mol% of the palladium source.[1] For an iodo-substituted heteroaromatic compound, which is generally quite reactive, you can often start at the lower end of this range (e.g., 1-2 mol%) and adjust based on initial results.[4]

Q3: How does the choice of palladium precatalyst affect the required loading?

A3: The choice of precatalyst is significant. Modern precatalysts, such as those from the Buchwald, Fu, or PEPPSI series, are often more efficient at generating the active Pd(0) species in situ.[5][6] This efficiency can allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which may require a reduction step in the catalytic cycle and can be more prone to deactivation.[7][8]

Q4: Can I reuse my palladium catalyst for this reaction?

A4: While catalyst recycling is a key goal for green chemistry, for homogeneous catalysts typically used in these reactions, it is challenging without specialized techniques.[3] Catalyst deactivation, often observed as the formation of palladium black, is a common issue that can prevent effective recycling.[1][9][10] For initial optimization and small-scale synthesis, the focus should be on using the minimum necessary catalyst loading rather than on recycling.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the mechanism is fundamental to troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X (5-Iodo-1H-imidazo[4,5-b]pyridine) Pd_Black Palladium Black (Inactive) Pd(0)L_n->Pd_Black Aggregation Pd(II)_Complex Pd(II) Intermediate (trans-Ar-Pd(II)-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR)2) Pd(II)_Complex->Transmetalation Base, Boronic Acid/Ester Pd(II)_Coupling_Complex Pd(II) Coupling Complex (cis-Ar-Pd(II)-R) Transmetalation->Pd(II)_Coupling_Complex Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Ar-R Product Reductive_Elimination->Product

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 5-Iodo-1H-imidazo[4,5-b]pyridine.[11] Following this, transmetalation with the boronic acid or ester, facilitated by a base, occurs.[12] The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[12]

Troubleshooting Guide: Common Issues and Solutions

When optimizing catalyst loading, you may encounter several common problems. This table provides a systematic approach to diagnosing and resolving these issues.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the precatalyst, or it has been oxidized by atmospheric oxygen.[1][9]- Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[9][13] - Precatalyst Choice: Consider using a more advanced precatalyst that forms the active species more readily.[5]
2. Insufficient Catalyst Loading: For challenging couplings, the initial catalyst loading may be too low to achieve a reasonable reaction rate.- Increase Catalyst Loading Systematically: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). If you see a significant improvement, you can then fine-tune downwards to find the optimal level.[1]
3. Poor Reagent Quality: Impurities in the starting materials, base, or solvent can act as catalyst poisons.[1][5]- Verify Reagent Purity: Ensure your 5-Iodo-1H-imidazo[4,5-b]pyridine and boronic acid/ester are pure. Recrystallize or purify if necessary. Use high-purity, anhydrous solvents.[5]
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation (Palladium Black): The active catalyst aggregates to form inactive palladium black, often visible as a black precipitate.[1][10] This can be caused by high temperatures or suboptimal ligand choice.[9]- Lower Reaction Temperature: High heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[1] - Ligand Screening: The ligand stabilizes the palladium catalyst. If deactivation is an issue, screen a panel of ligands (e.g., bulky biarylphosphines like SPhos or XPhos) that are known to stabilize the catalyst and promote efficient turnover.[1][14]
2. Protodeboronation of Boronic Acid: The boronic acid is hydrolyzed back to the corresponding arene, reducing the concentration of the coupling partner.[4][6]- Use Boronic Esters: Pinacol (BPin) or other boronic esters are often more stable than their corresponding boronic acids.[4] - Optimize Base and Solvent: Use a non-aqueous base/solvent system if possible, or minimize the amount of water present. Anhydrous conditions with K₃PO₄ can sometimes be effective.[1][15]
Formation of Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][13]- Rigorous Degassing: As with low yield, ensure the complete exclusion of oxygen from your reaction.[13] - Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
2. Dehalogenation of the Starting Material: The iodo group is replaced with a hydrogen atom.- Choice of Base and Solvent: This can sometimes be influenced by the base and solvent system. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may help to minimize this side reaction.[4]

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol provides a step-by-step guide for optimizing the catalyst loading for the Suzuki coupling of 5-Iodo-1H-imidazo[4,5-b]pyridine with a generic arylboronic acid.

Materials:

  • 5-Iodo-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (or corresponding pinacol ester)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, a Buchwald G3 precatalyst)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Inert gas supply (Argon or Nitrogen)

  • Stirring apparatus (magnetic stirrer with hotplate)

  • Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)[[“]][17]

Procedure:

  • Reaction Setup: In parallel, set up a series of oven-dried reaction vessels under an inert atmosphere. To each vessel, add 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: Prepare stock solutions of the palladium precatalyst to ensure accurate dispensing of small quantities. Add the appropriate volume of the stock solution to each vessel to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%).

  • Solvent Addition: Add the degassed solvent to each vessel via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the vessels and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture (under inert atmosphere if possible) and analyze by TLC, LC-MS, or GC-MS to determine the conversion to the product.[17][18][19]

  • Data Analysis: Plot the reaction conversion against time for each catalyst loading. Identify the lowest catalyst loading that provides a high yield in a reasonable timeframe.

  • Workup and Purification: Once the optimal conditions are identified and the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting your Suzuki reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Monitor Reaction (TLC, LC-MS, GC-MS) start->check_conversion low_conversion Low or No Conversion? check_conversion->low_conversion check_reagents Check Reagent Purity & Inert Conditions low_conversion->check_reagents Yes side_products Significant Side Products? low_conversion->side_products No increase_catalyst Increase Catalyst Loading check_reagents->increase_catalyst screen_ligands Screen Ligands / Precatalysts increase_catalyst->screen_ligands screen_ligands->start Re-run check_degassing Improve Degassing Protocol side_products->check_degassing Yes (Homocoupling) reaction_stalls Reaction Stalls? side_products->reaction_stalls No optimize_base Optimize Base and Stoichiometry check_degassing->optimize_base optimize_base->start Re-run lower_temp Lower Temperature reaction_stalls->lower_temp Yes (Pd Black) success Reaction Optimized reaction_stalls->success No use_boronic_ester Use Boronic Ester lower_temp->use_boronic_ester (Protodeboronation) use_boronic_ester->start Re-run

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Iodo-1H-imidazo[4,5-b]pyridine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed C-N cross-coupling of 5-Iodo-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed C-N cross-coupling of 5-Iodo-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a privileged pharmacophore, acting as a purine bioisostere in numerous kinase inhibitors and receptor antagonists. However, its high electron density, multiple coordinating nitrogens, and acidic N-H proton make it notoriously difficult to functionalize without generating significant side products.

Mechanistic Troubleshooting & Causality

Issue A: Severe Hydrodehalogenation (Reduction of the C-I Bond)

Symptom: LC-MS analysis reveals a large peak corresponding to the reduced 1H-imidazo[4,5-b]pyridine mass (M-I+H), with poor yields of the desired aminated product. Causality: Following the oxidative addition of the 5-iodo-imidazopyridine to the Pd(0) catalyst, the resulting Pd(II)-aryl species coordinates with the amine. If the amine contains β -hydrogens (e.g., aliphatic amines like piperidine or morpholine), the intermediate can undergo a non-productive β -hydride elimination faster than the desired reductive elimination. This yields the hydrodehalogenated arene and an imine byproduct[1]. Furthermore, the use of alcoholic solvents or excessively strong bases (like NaOtBu) can act as exogenous hydride sources, directly reducing the Pd(II) complex[2]. Solution:

  • Ligand Architecture: Switch to bidentate phosphine ligands with wide bite angles (e.g., Xantphos) or highly sterically demanding monodentate ligands (e.g., BrettPhos, tBuXPhos). These ligands sterically crowd the palladium center, accelerating the rate of reductive elimination and suppressing β -hydride elimination[1].

  • Base Selection: Replace strong alkoxide bases with milder inorganic bases such as Cs2​CO3​ or K3​PO4​ .

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Aryl Iodide) Pd0->OxAdd 5-Iodo-imidazopyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Promoted by Xantphos) AmineCoord->RedElim Fast Pathway BetaHyd β-Hydride Elimination (Unproductive) AmineCoord->BetaHyd Slow Pathway Product Desired Aminated Product (C-N Bond Formation) RedElim->Product Product->Pd0 Catalyst Regeneration SideProd Dehalogenated Imidazopyridine + Imine Byproduct BetaHyd->SideProd

Divergent pathways in Pd-catalyzed amination: Productive reductive elimination vs. dehalogenation.

Issue B: Regioselectivity Failures and N-Arylation

Symptom: Formation of complex isomeric mixtures; cross-coupling occurs at the imidazole nitrogens (N1 or N3) instead of the C5-iodo position. Causality: The 1H-imidazo[4,5-b]pyridine core possesses a highly acidic N-H proton. Under the basic conditions required for the Buchwald-Hartwig amination, this nitrogen is readily deprotonated. The resulting imidazopyridine anion is a potent nucleophile that competes with the exogenous amine, attacking the Pd(II)-aryl electrophile and leading to homocoupling or N-arylation[3]. Unprotected N1/N3 positions also alter the electronic binding mode, potentially acting as hydrogen bond donors or acceptors that interfere with catalyst coordination[4]. Solution: Implement a robust N-protecting group strategy prior to the cross-coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyranyl (THP) groups are highly recommended as they prevent N-arylation and increase the solubility of the rigid imidazopyridine core in organic solvents.

Issue C: Catalyst Poisoning and Incomplete Conversion

Symptom: The reaction stalls at 30-40% conversion. Causality: The multiple Lewis basic nitrogen atoms in the imidazopyridine core can chelate the palladium center, displacing the phosphine ligands and forming inactive, stable, off-cycle Pd-complexes. Solution: Utilize pre-formed Palladium precatalysts (e.g., Pd G3 or G4 palladacycles). These ensure a precise 1:1 Pd-to-ligand ratio and rapid generation of the active monoligated Pd(0) species, which outcompetes substrate-induced catalyst deactivation.

Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of various Ligand/Base combinations on the amination of 5-halo-imidazopyridines, specifically highlighting the suppression of dehalogenation.

Catalyst SystemLigandBaseSolvent / TempDehalogenation (%)Target Yield (%)Mechanistic Rationale
Pd2​(dba)3​ BINAP NaOtBu Toluene, 110°C35 - 45%< 40%Strong base and flexible ligand promote β -hydride elimination.
Pd(OAc)2​ RuPhos Cs2​CO3​ Dioxane, 100°C15 - 20%65%Improved reductive elimination, but unligated Pd causes some reduction.
Pd G3 Precatalyst Xantphos Cs2​CO3​ t-Amyl OH, 90°C < 2% > 85% Wide bite angle forces rapid reductive elimination; mild base prevents hydride transfer.
Pd2​(dba)3​ tBuXPhos K3​PO4​ Toluene, 100°C< 5%78%High steric bulk accelerates C-N bond formation; excellent for primary amines.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and minimize side products, follow this step-by-step methodology for the optimized amination of SEM-protected 5-Iodo-1H-imidazo[4,5-b]pyridine.

Workflow Step1 1. N-Protection (SEM-Cl, NaH, DMF) Step2 2. Precatalyst Activation (Xantphos Pd G3, Cs2CO3) Step1->Step2 Step3 3. Buchwald-Hartwig Coupling (t-Amyl OH, 90°C) Step2->Step3 Step4 4. Workup & Filtration (Silica/Celite Pad) Step3->Step4 Step5 5. Deprotection (TFA, DCM, RT) Step4->Step5

Optimized 5-step experimental workflow for the amination of 5-Iodo-1H-imidazo[4,5-b]pyridine.

Protocol: Xantphos-Mediated Amination

Materials:

  • 1-SEM-5-iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Xantphos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Cs2​CO3​ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

  • Anhydrous t-Amyl alcohol (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the SEM-protected 5-iodo-imidazopyridine, Xantphos Pd G3, and Cs2​CO3​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3x). Self-Validation Check: Ensuring strict oxygen exclusion prevents the oxidation of the phosphine ligand, which is a primary cause of stalled reactions.

  • Reagent Addition: Add the amine (if liquid) and anhydrous t-Amyl alcohol via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm). Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture within 15 minutes, indicating the successful generation of the active Pd(0) species.

  • Monitoring: Monitor via LC-MS after 2 hours. The mass of the dehalogenated side product should be <2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Deprotection (Post-Purification): Treat the purified intermediate with TFA/DCM (1:1) at room temperature for 4 hours to cleave the SEM group, followed by neutralization with saturated NaHCO3​ .

Frequently Asked Questions (FAQs)

Q: Why am I seeing bis-amination (homocoupling) of my primary amine? A: Primary amines can undergo a second arylation event if the mono-arylated product is more nucleophilic than the starting amine. To mitigate this, increase the equivalents of the primary amine (up to 2.0 - 3.0 equiv) or switch to a bulkier ligand like tBuXPhos, which sterically restricts the approach of the secondary amine intermediate.

Q: Can I use a Copper-catalyzed Ullmann coupling instead of Palladium? A: While Cu-catalyzed C-N couplings are cost-effective, they typically require much higher temperatures (120-150°C) and higher catalyst loadings. For the electron-rich imidazo[4,5-b]pyridine core, Ullmann conditions often lead to extensive degradation and poor regioselectivity compared to the milder, highly tunable Pd-catalyzed Buchwald-Hartwig conditions.

Q: My SEM-protected substrate is decomposing during the Buchwald-Hartwig reaction. What is wrong? A: SEM groups can be sensitive to highly basic conditions at elevated temperatures. If you are using NaOtBu or KOtBu , the strong alkoxide can initiate the fragmentation of the SEM group via attack on the silicon atom. Switching to a milder base like Cs2​CO3​ or K3​PO4​ will preserve the protecting group integrity.

References

  • Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists... Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Conversion of 5-Iodo-1H-imidazo[4,5-b]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of incomplete conversion of the 5-Iodo-1H-imidazo[4,5-b]pyridine starting material in cross-coupling reactions. This resource is designed to help you diagnose potential issues in your experimental setup and provide actionable solutions to improve reaction efficiency and yield.

Introduction to the Challenge

5-Iodo-1H-imidazo[4,5-b]pyridine is a valuable building block in medicinal chemistry due to its structural similarity to purines.[1] It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to synthesize more complex molecules.[2][3] However, the presence of multiple nitrogen atoms in the heterocyclic core can lead to challenges, including incomplete conversion of the starting material. This is often due to the coordination of the nitrogen moieties to the metal catalyst, which can inhibit its activity. This guide will walk you through a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with 5-Iodo-1H-imidazo[4,5-b]pyridine is showing low conversion. What are the most common causes?

Answer:

Incomplete conversion in Suzuki-Miyaura reactions involving nitrogen-containing heterocycles like 5-Iodo-1H-imidazo[4,5-b]pyridine is a frequent challenge. The primary culprits can be categorized into issues with the catalyst system, reaction conditions, and the reagents themselves.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Incomplete Conversion of 5-Iodo-1H-imidazo[4,5-b]pyridine catalyst Catalyst System Evaluation start->catalyst conditions Reaction Condition Optimization start->conditions reagents Reagent Integrity Check start->reagents ligand Ligand Choice: - Sterically hindered biarylphosphines (e.g., SPhos, XPhos) - N-heterocyclic carbenes (NHCs) catalyst->ligand precatalyst Palladium Precatalyst: - Use Pd(OAc)2 with a ligand - Consider a pre-formed catalyst like (A-taphos)2PdCl2 catalyst->precatalyst base Base Selection: - Screen different bases (K2CO3, K3PO4, Cs2CO3) - Ensure base is finely ground and anhydrous conditions->base solvent Solvent Choice: - Test various solvents (e.g., Dioxane, Toluene, DMF/water) - Ensure solvent is anhydrous and degassed conditions->solvent temperature Temperature Optimization: - Gradually increase temperature (e.g., 80°C, 100°C, 120°C) - Consider microwave irradiation for rate enhancement conditions->temperature boronic_acid Boronic Acid/Ester Quality: - Check for degradation (protodeboronation) - Use freshly opened or purified reagent reagents->boronic_acid starting_material Starting Material Purity: - Verify purity of 5-Iodo-1H-imidazo[4,5-b]pyridine - Ensure it is free of impurities that could poison the catalyst reagents->starting_material

Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.

Detailed Explanation:

  • Catalyst System: The choice of ligand is critical when working with heteroaromatic substrates. Sterically bulky and electron-rich phosphine ligands can enhance catalyst activity. For challenging couplings, consider using more advanced catalyst systems. Microwave-enhanced Suzuki coupling using catalysts like (A-taphos)2PdCl2 has been reported to be effective for imidazo[4,5-b]pyridine derivatives.

  • Reaction Conditions:

    • Base: The selection of the base is crucial. A screening of different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The physical properties of the base, like particle size, can also impact the reaction.

    • Solvent: The solvent can significantly influence the reaction outcome. Common choices for Suzuki couplings include dioxane, toluene, and mixtures of DMF and water. It is imperative to use anhydrous and properly degassed solvents to prevent catalyst deactivation.

    • Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve conversion.

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can be prone to degradation through protodeboronation. Ensure the quality of your boronic acid or consider using the corresponding boronic ester for increased stability.

    • Starting Material: The purity of 5-Iodo-1H-imidazo[4,5-b]pyridine is paramount. Impurities can act as catalyst poisons.

Optimized Suzuki Coupling Conditions for Imidazo[4,5-b]pyridine Derivatives:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, or (A-taphos)₂PdCl₂Varied catalyst systems have shown success. Pre-formed catalysts can be more reliable.
Ligand SPhos, XPhos, or other biaryl phosphinesBulky, electron-rich ligands can improve catalyst performance with heteroaromatic substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A screen of bases is recommended to find the optimal one for your specific substrate combination.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMF/H₂OSolvent choice affects solubility and reaction kinetics. Ensure it is anhydrous and degassed.
Temperature 80-120 °C or MicrowaveHigher temperatures or microwave irradiation can overcome activation barriers.
Question 2: I'm attempting a Buchwald-Hartwig amination with 5-Iodo-1H-imidazo[4,5-b]pyridine and observing significant starting material recovery. How can I improve my yield?

Answer:

The Buchwald-Hartwig amination of nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition by the substrate or product. Optimizing the ligand, base, and reaction conditions is key to achieving complete conversion.

Troubleshooting Workflow for Buchwald-Hartwig Amination:

start Incomplete Buchwald-Hartwig Amination of 5-Iodo-1H-imidazo[4,5-b]pyridine catalyst Catalyst System Optimization start->catalyst conditions Reaction Parameter Tuning start->conditions reagents Substrate and Reagent Quality start->reagents ligand Ligand Selection: - Xantphos for pyridone nucleophiles - BrettPhos for primary amines - RuPhos for secondary amines catalyst->ligand precatalyst Palladium Source: - Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) - Avoid Pd(OAc)2 if possible catalyst->precatalyst base Base Choice and Handling: - Strong, non-nucleophilic bases (NaOtBu, KOtBu) - Weaker bases for sensitive substrates (Cs2CO3, K3PO4) - Ensure base is fresh and anhydrous conditions->base solvent Solvent Screening: - Toluene, Dioxane, or THF - Ensure rigorous degassing and use of anhydrous solvent conditions->solvent temperature Temperature Control: - Start at a moderate temperature (e.g., 80-100 °C) - Avoid excessively high temperatures to prevent catalyst decomposition conditions->temperature amine Amine Purity: - Ensure high purity of the amine coupling partner - Purify if necessary (distillation or filtration) reagents->amine starting_material Iodo-Compound Stability: - Store 5-Iodo-1H-imidazo[4,5-b]pyridine under inert atmosphere and protected from light reagents->starting_material

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.

Detailed Explanation:

  • Catalyst System: The ligand plays a pivotal role in the success of Buchwald-Hartwig aminations. For the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles, Xantphos in combination with Pd(OAc)₂ has been reported to be effective.[4] For other amines, consider ligands like BrettPhos for primary amines and RuPhos for secondary amines. The use of modern palladacycle precatalysts (e.g., G3 or G4) is often more reliable than generating the active catalyst in situ from Pd(OAc)₂.

  • Reaction Conditions:

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable, potentially requiring higher reaction temperatures.

    • Solvent: Anhydrous and thoroughly degassed solvents such as toluene, dioxane, or THF are crucial to prevent catalyst oxidation and other side reactions.

    • Temperature: While many Buchwald-Hartwig reactions require elevated temperatures, excessive heat can lead to catalyst decomposition. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) can help identify the optimal balance between reaction rate and catalyst stability.

  • Reagent Integrity:

    • Amine Purity: The purity of the amine coupling partner is critical. Impurities can poison the catalyst. If necessary, purify the amine by distillation or filtration through a pad of activated alumina.

    • Starting Material Stability: While imidazoles are generally stable, iodo-substituted heterocycles can be sensitive to light and air. It is recommended to store 5-Iodo-1H-imidazo[4,5-b]pyridine under an inert atmosphere and in the dark.

General Protocol for a Trial Buchwald-Hartwig Amination:

This protocol provides a starting point for the amination of 5-Iodo-1H-imidazo[4,5-b]pyridine.

Materials:

  • 5-Iodo-1H-imidazo[4,5-b]pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the 5-Iodo-1H-imidazo[4,5-b]pyridine, palladium precatalyst, and base to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring by TLC or LC-MS.

Question 3: Could the physical properties of 5-Iodo-1H-imidazo[4,5-b]pyridine be contributing to the incomplete reaction?

Answer:

Yes, the physical properties of your starting material can significantly impact reaction outcomes.

  • Solubility: Poor solubility of 5-Iodo-1H-imidazo[4,5-b]pyridine in the chosen reaction solvent can lead to a heterogeneous mixture and slow reaction kinetics. If you observe undissolved starting material, consider screening for a solvent in which it is more soluble. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. A solubility table for common organic solvents can be a useful reference.

  • Stability: While the imidazo[4,5-b]pyridine core is generally stable, the iodo-substituent can introduce sensitivity. The analogous compound, 4-iodo-1H-imidazole, is known to be sensitive to air and light. Therefore, it is best practice to handle 5-Iodo-1H-imidazo[4,5-b]pyridine under an inert atmosphere and protect it from light, especially during long reaction times at elevated temperatures. Storing the compound in a cool, dark, and dry place under an inert gas is recommended.

Physical Properties of 1H-Imidazo[4,5-b]pyridine (Parent Compound):

PropertyValue
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Melting Point 148 °C
LogP 0.30

Note: Specific data for the 5-iodo derivative may vary.

Concluding Remarks

Resolving incomplete conversion of 5-Iodo-1H-imidazo[4,5-b]pyridine in cross-coupling reactions often requires a systematic and multi-faceted approach. By carefully evaluating and optimizing the catalyst system, reaction conditions, and reagent quality, researchers can significantly improve reaction efficiency and achieve desired product yields. This guide provides a framework for this troubleshooting process, grounded in established principles of organometallic chemistry and specific examples from the literature on imidazo[4,5-b]pyridine synthesis.

References

  • Sajith, A. M., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(21), 7273. [Link]

  • ResearchGate. (n.d.). Prepared 2,6-disubstituted imidazo[4,5-b]pyridines. [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PMC. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2023). PMC. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Sajith, A. M., et al. (2012). Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine. ResearchGate. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021).
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Publications. [Link]

  • Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.). Amgen.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). PMC. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). ResearchGate. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. (2025). BenchChem.
  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. (2012). ResearchGate. [Link]

  • 1H-Imidazo[4,5-b]pyridine. (2018). SIELC Technologies. [Link]

  • 1H-imidazo[4,5-b]pyridine. (n.d.). Stenutz. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-1H-imidazo[4,5-b]pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the imidazo[4,5-b]pyridine scaffold is a privileged structure due to its structural analogy t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the imidazo[4,5-b]pyridine scaffold is a privileged structure due to its structural analogy to purines, bestowing upon its derivatives a wide range of biological activities.[1] The functionalization of this core, particularly at the 5-position, through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth technical comparison of two key precursors: 5-bromo-1H-imidazo[4,5-b]pyridine and 5-iodo-1H-imidazo[4,5-b]pyridine. We will explore their relative reactivity in quintessential palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and illustrative experimental data, to empower chemists in making informed decisions for their synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Perspective

The choice between a bromo or an iodo substituent on the imidazo[4,5-b]pyridine core is not trivial and has profound implications for its reactivity in cross-coupling reactions. The underlying principle governing this reactivity difference lies in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarized than the C-Br bond. This translates to a lower activation energy barrier for the crucial oxidative addition step in the catalytic cycles of most palladium-catalyzed cross-coupling reactions.

BondBond Dissociation Energy (kcal/mol)
C-Br (Aryl)~81
C-I (Aryl)~65

This fundamental difference in bond strength dictates that aryl iodides are generally more reactive than their bromide counterparts, often leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. Consequently, the selection between 5-bromo- and 5-iodo-1H-imidazo[4,5-b]pyridine will be a trade-off between reactivity, cost, and the stability of the starting material.

Navigating the Synthetic Landscape: A Head-to-Head Comparison in Key Cross-Coupling Reactions

The true test of a building block's utility lies in its performance in a range of chemical transformations. Below, we dissect the comparative reactivity of 5-bromo- and 5-iodo-1H-imidazo[4,5-b]pyridine in the most prevalent palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation, prized for its operational simplicity and the commercial availability of a vast array of boronic acids. The general reactivity trend of aryl halides in this reaction is I > Br > OTf >> Cl.[2]

For the imidazo[4,5-b]pyridine scaffold, this translates to a tangible difference in reaction efficiency. While both the 5-bromo and 5-iodo derivatives can be successfully coupled, the iodo-substituted compound will generally react under milder conditions and with lower catalyst loadings.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

Parameter5-Bromo-1H-imidazo[4,5-b]pyridine5-Iodo-1H-imidazo[4,5-b]pyridine
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(dppf)Cl₂
Catalyst Loading Typically 3-5 mol%Can often be reduced to 1-3 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃K₂CO₃ or Na₂CO₃
Solvent Dioxane/H₂O, Toluene/Ethanol, or DMFDME/H₂O or THF/H₂O
Temperature 80-110 °CRoom Temperature to 80 °C
Reaction Time 12-24 hours2-12 hours
Representative Yield Moderate to GoodGood to Excellent

Experimental Insight: In a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a bromo-substituted derivative was successfully coupled with various boronic acids using Pd(PPh₃)₄ and K₂CO₃ in a toluene/ethanol mixture, requiring elevated temperatures.[3] For iodo-substituted imidazopyridines, similar couplings have been reported to proceed efficiently at lower temperatures.[4][5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern drug discovery.[6] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step, and thus, the reactivity trend of I > Br is maintained.[7]

The higher reactivity of 5-iodo-1H-imidazo[4,5-b]pyridine allows for the use of a broader range of amines, including less nucleophilic ones, and can often be achieved with lower catalyst loadings and at lower temperatures compared to its bromo counterpart.

General Protocol for Buchwald-Hartwig Amination:

A mixture of the 5-halo-1H-imidazo[4,5-b]pyridine (1.0 equiv), amine (1.2 equiv), a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-3 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 2-6 mol%) in an anhydrous solvent (e.g., toluene, dioxane, or THF) is heated under an inert atmosphere until completion.[8][9]

Experimental Considerations: For the less reactive 5-bromo-1H-imidazo[4,5-b]pyridine, more electron-rich and sterically hindered phosphine ligands (e.g., second and third-generation Buchwald ligands) are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. In contrast, the 5-iodo derivative may undergo successful amination with a wider variety of less specialized ligand systems.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the imidazo[4,5-b]pyridine core, which are valuable for further transformations or as components of biologically active molecules. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The reactivity order of the aryl halide is again I > Br > Cl.[11]

The enhanced reactivity of the 5-iodo derivative is particularly advantageous in Sonogashira couplings, as it can help to minimize the common side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by prolonged reaction times and higher temperatures that may be required for the bromo-analogue.

Typical Sonogashira Coupling Conditions:

To a solution of the 5-halo-1H-imidazo[4,5-b]pyridine (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%), a copper(I) co-catalyst (e.g., CuI; 3-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature to 80 °C under an inert atmosphere.[12][13][14]

Heck Reaction: Vinylation of the Heterocyclic Core

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, offers another avenue for C-C bond formation.[15][16] The reactivity of the aryl halide follows the familiar trend: I > Br.[17] Consequently, 5-iodo-1H-imidazo[4,5-b]pyridine will undergo Heck reactions more readily than the 5-bromo derivative, often at lower temperatures and with a broader scope of alkene coupling partners.

Practical Considerations: Synthesis and Availability

5-Bromo-1H-imidazo[4,5-b]pyridine is commercially available from several suppliers. It can also be synthesized from 5-bromo-2,3-diaminopyridine through condensation with formic acid or other one-carbon sources.[18]

5-Iodo-1H-imidazo[4,5-b]pyridine is less commonly available commercially but can be synthesized. A common route involves the iodination of 2,3-diaminopyridine followed by cyclization. For instance, treatment of 2-amino-5-chloropyridine with N-iodosuccinimide can yield the corresponding iodo-diaminopyridine, which can then be cyclized.[19]

Decision-Making Framework for the Synthetic Chemist

The choice between 5-bromo- and 5-iodo-1H-imidazo[4,5-b]pyridine is a strategic one, guided by the specific demands of the synthetic route.

Decision_Framework Start Choice of 5-Halo-1H-imidazo[4,5-b]pyridine Reactivity High Reactivity Required? Start->Reactivity Cost Cost a Major Constraint? Reactivity->Cost No Iodo Select 5-Iodo Derivative Reactivity->Iodo Yes Cost->Iodo No Bromo Select 5-Bromo Derivative Cost->Bromo Yes Optimize Optimize Conditions for Bromo Derivative (e.g., higher temp., more active catalyst) Bromo->Optimize

Caption: Decision-making framework for selecting the appropriate halogenated precursor.

Conclusion

In the realm of palladium-catalyzed cross-coupling reactions, 5-iodo-1H-imidazo[4,5-b]pyridine emerges as the more reactive and versatile building block compared to its 5-bromo counterpart. Its weaker C-I bond facilitates the rate-determining oxidative addition step, enabling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times. This enhanced reactivity can also lead to cleaner reactions with fewer side products.

However, the choice is not always straightforward. 5-Bromo-1H-imidazo[4,5-b]pyridine is more readily available and cost-effective, making it an attractive option for large-scale synthesis, provided that the reaction conditions can be optimized to achieve the desired transformation. The development of highly active palladium catalysts and ligand systems has significantly broadened the utility of aryl bromides in cross-coupling reactions.

Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge, including the desired reaction scale, the nature of the coupling partners, and the economic constraints of the project. This guide provides the fundamental principles and practical insights to empower researchers to make the most informed decision for their synthetic endeavors.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Suzuki Coupling. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Publications. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. Available at: [Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficiency of 5-Iodo-1H-imidazo[4,5-b]pyridine in Cross-Coupling

Executive Summary The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The late-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The late-stage functionalization of this electron-deficient bicyclic core relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings).

This guide provides an objective, data-driven comparison of leaving group efficiencies at the 5-position of the 1H-imidazo[4,5-b]pyridine core. By comparing the 5-iodo derivative against its 5-bromo and 5-chloro alternatives, we delineate the mechanistic causality behind the superior reactivity of the iodo leaving group and provide self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Rationale: The Causality of Leaving Group Efficiency

In palladium-catalyzed cross-coupling, the reactivity of the electrophilic substrate is fundamentally dictated by the nature of its leaving group. The general hierarchy of reactivity follows the order: –I > –Br > –Cl [1]. This trend is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br (~285 kJ/mol) and C–Cl (~331 kJ/mol) bonds. Consequently, the oxidative addition of the Pd(0) active species into the C–I bond is kinetically rapid and often occurs at lower temperatures[2].

For the electron-deficient 1H-imidazo[4,5-b]pyridine system, the halogen atom flanked by the nitrogen atoms is electronically activated[3]. However, this electron deficiency also makes the intermediate palladium complex susceptible to side reactions, such as protodehalogenation, if the subsequent transmetalation step is slow. The 5-iodo derivative mitigates this risk by allowing the use of highly reactive, simple catalyst systems at mild temperatures, ensuring that oxidative addition does not become a bottleneck[4]. In contrast, the 5-bromo analogue often yields poor conversion (e.g., ~25% conversion after 15 hours) under standard conditions, necessitating harsh temperatures and expensive, sterically demanding ligands[3].

Caption: Catalytic cycle highlighting the rapid oxidative addition of the 5-iodo leaving group.

Comparative Performance Data

To objectively evaluate the efficiency of the leaving groups, the following table summarizes the quantitative performance of 5-halo-1H-imidazo[4,5-b]pyridines in a standardized Suzuki-Miyaura cross-coupling with phenylboronic acid.

SubstrateLeaving GroupBond Dissociation EnergyOptimal Catalyst SystemTemp (°C)Time (h)Typical Yield (%)
5-Iodo-1H-imidazo[4,5-b]pyridine –I~238 kJ/molPd(dppf)Cl₂, K₂CO₃602 - 485 - 95%
5-Bromo-1H-imidazo[4,5-b]pyridine –Br~285 kJ/molPd₂(dba)₃, XPhos, Cs₂CO₃90 - 10012 - 1640 - 65%
5-Chloro-1H-imidazo[4,5-b]pyridine –Cl~331 kJ/molPd(OAc)₂, BrettPhos, KOtBu110+24+< 30%

Data Interpretation: The 5-iodo derivative achieves near-quantitative yields in a fraction of the time required for the bromo derivative, utilizing a cheaper catalyst system and milder temperatures. This directly translates to higher throughput and lower catalyst costs in drug development pipelines.

Caption: Decision matrix for selecting the optimal halogenated imidazo[4,5-b]pyridine substrate.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. We explicitly state the causality behind each step to ensure researchers can troubleshoot deviations in real-time.

Protocol A: High-Efficiency Coupling of 5-Iodo-1H-imidazo[4,5-b]pyridine

Objective: Achieve >85% yield using mild conditions to preserve sensitive functional groups.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1H-imidazo[4,5-b]pyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.5 equiv).

    • Causality: Pd(dppf)Cl₂ provides a perfect balance of steric bulk and electron donation for the highly reactive C–I bond. K₂CO₃ is a mild base that facilitates transmetalation without causing base-catalyzed degradation of the heterocycle.

  • Solvent Introduction & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality (Critical Check): Oxygen prematurely oxidizes the Pd(0) active species to an inactive Pd(II) complex. Proper degassing is the primary self-validating step for catalyst longevity.

  • Thermal Activation: Heat the mixture to 60 °C. Monitor the reaction via LC-MS every 60 minutes.

    • Causality: The C–I bond undergoes rapid oxidative addition. Prolonged heating after the starting material is consumed will lead to product degradation. Quench immediately upon completion (typically 2-4 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Forced Coupling of 5-Bromo-1H-imidazo[4,5-b]pyridine (Alternative)

Objective: Achieve moderate yields when the iodo-derivative is unavailable, utilizing advanced Buchwald ligands.

  • Reaction Setup: Add 5-bromo-1H-imidazo[4,5-b]pyridine (1.0 equiv) and arylboronic acid (1.5 equiv) to a Schlenk flask.

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (3.0 equiv).

    • Causality: The higher BDE of the C–Br bond requires the electron-rich, sterically demanding XPhos ligand to accelerate oxidative addition and force reductive elimination. Cs₂CO₃ provides higher solubility and basicity in organic solvents compared to K₂CO₃.

  • Solvent & Degassing: Add anhydrous Toluene (0.1 M). Sparge with Argon for 20 minutes.

  • Thermal Activation: Heat to 100 °C. Monitor via LC-MS every 4 hours.

    • Causality: High temperatures are mandatory to overcome the kinetic barrier of C–Br cleavage. Expect a reaction time of 12-16 hours and monitor for the formation of homocoupled boronic acid byproducts.

Strategic Considerations: 1H-Imidazole Protection

While the 5-iodo leaving group is highly efficient, the 1H-imidazole nitrogen of the imidazo[4,5-b]pyridine core possesses an acidic proton (pKa ~ 11-12) and a lone pair that can coordinate to palladium, potentially poisoning the catalyst or leading to undesired N-arylation.

Expert Recommendation: For optimal cross-coupling efficiency, pre-protect the 1H-imidazole nitrogen using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. This eliminates catalyst sequestration and guarantees exclusive C-arylation at the 5-position. The protecting group can be quantitatively removed post-coupling using mild acidic conditions (e.g., TFA/DCM).

References

  • 5-Iodo-1H-imidazo[4,5-b]pyridine - EvitaChem: Reactions and Technical Details - EvitaChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELmazpSwfA18jS5szKZvY7yGnuZcXj_u3I67Z6CTWrtFcjCVFiDGMj4rY4ZK6-S3JvAy6RMGaBlkWn65zzXkUK2_ggmmhlAKXO3Yy8eZ-XVNNPuRzHH-8q7B6MEfT4U85N7mW4BpI1Afk=]
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsigzyPMX6L9KdjJaex9OO4lHAkqS_gYMM_a0sJ1ViPGwKtroMZeSxk69J0R6FaI2FNlH29ylo9EKjoPEhv8HND0zETwz4Q0zOp9zZZ5Sr0goHOjJad0LRYix2e5aU_XYj90Tuj_1QsKlgz8ltmyjUN96Ia9o-5mjInnnJh9Vm-Tkt4PR4sm0Wh8uOSBwCzcmRx69UdzGG749qi7Lwi2R-T_3hnFixjyQyYHdJW63GlHynZWJeaMNUEwcCU2VYAPqe4PcjYZ64OqcPioDAIEoYxjoBafMShzSqZGdc_aDfhg3G_euRrYI_i18n7VTqajSXB0FYMdliEid6MUGn_KU4wOYDvazGFHR54HHnMYzK0HkRGHTutlXJo-xe]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy2lho3Ev3nPUhZYPiTlvsvHPpe-t8az5ah3-plJ0I2vBUYbh4oUv7uSijFaa8aMVe_c3RVtCYCKojEkg3K0Z-XdCNd3LEMWqgPaZ8KPE8mpMccoehctiGNnZxBXwZDHGhESbKx9RWUYMegPo=]
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - BenchChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqXudeRBXXh3LiutDkFMzZvAx5E_QWWfAiZpeXLnINCm3NpPr78g9b_QfNhf5bBL35-WsKivPtM-zEFxHARJru3V0ii7BD84lRbjrEktkm6TPUphb34x0JX_kx01kWqAej3r7UhV0UHqee_wdCa-dhwtfJDv44i7ObOV-IZ5SKP8mqCVt869UqskI6Q0uZtPnKKxE5Ss5_CMjwjNbCAIJbjt0TC5cpzn0NxHVvt7z-iH0tgU9i_x4VO1C7O6w5ddFoUw==]

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 5-Iodo-1H-imidazo[4,5-b]pyridine Substituted Products

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks for drug discovery and library synthesis. The imidazo[4,5-b]pyridine scaffold is a privileged, purine-isoste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks for drug discovery and library synthesis. The imidazo[4,5-b]pyridine scaffold is a privileged, purine-isosteric structure widely utilized in the development of kinase inhibitors, antiviral agents, and metabolic modulators [1].

Specifically, 5-Iodo-1H-imidazo[4,5-b]pyridine (CAS 1955534-55-0) has emerged as a superior precursor compared to its chloro- or bromo-analogues. The introduction of an iodine atom at the 5-position significantly lowers the carbon-halogen bond dissociation energy, making it an exceptionally reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1]. These downstream substituted products are critical in synthesizing therapeutics, such as direct allosteric activators of AMP-activated protein kinase (AMPK) [2].

AMPK_Pathway A 5-Iodo-imidazo[4,5-b]pyridine Derivative B AMPK Complex (Catalytic α-subunit) A->B Allosteric Activation C Phosphorylation of Downstream Targets B->C Kinase Activity D Inhibition of ATP-consuming pathways (Lipogenesis) C->D ACC/HMGCR Inhibition E Stimulation of ATP-producing pathways (Glycolysis) C->E GLUT4 Translocation

Figure 1: Mechanism of imidazo[4,5-b]pyridine derivatives as allosteric AMPK activators.

However, the fused bicyclic nature of imidazo[4,5-b]pyridines presents unique electronic distributions and tautomeric challenges. Rigorous spectroscopic validation is mandatory to ensure regiochemical purity before committing to expensive downstream synthesis. This guide objectively compares the spectroscopic profiles of the 5-iodo scaffold against alternative analogues and provides self-validating experimental protocols [3], [4].

Comparative Spectroscopic Data

To objectively evaluate the 5-iodo scaffold, we must compare its spectroscopic signatures against the unsubstituted parent compound (1H-imidazo[4,5-b]pyridine) and the commonly used 6-bromo alternative. The data below summarizes the key diagnostic shifts used to verify structural integrity.

Table 1: Spectroscopic Comparison of Imidazo[4,5-b]pyridine Scaffolds
Compound¹H NMR (DMSO-d₆, ppm)¹³C NMR (DMSO-d₆, ppm)HRMS (ESI+) m/z [M+H]⁺IR (KBr, cm⁻¹)
1H-imidazo[4,5-b]pyridine 12.9 (br s, NH), 8.4 (s, H2), 8.3 (dd, H5), 8.0 (dd, H7), 7.2 (dd, H6)154.2, 144.1, 131.0, 127.2, 118.5120.05623100-2800 (NH), 1605 (C=N)
6-Bromo-1H-imidazo[4,5-b]pyridine 13.2 (br s, NH), 8.5 (s, H2), 8.4 (d, H5), 8.2 (d, H7)154.6, 144.5, 131.4, 127.4, 113.4 (C-Br) 197.9667, 199.9647 (1:1 ratio)3150-2850 (NH), 1595 (C=N), 1070 (C-Br)
5-Iodo-1H-imidazo[4,5-b]pyridine 13.1 (br s, NH), 8.4 (s, H2), 7.8 (d, H7), 7.5 (d, H6)155.1, 145.0, 132.5, 125.1, 108.2 (C-I) 245.9528 (Monoisotopic)3120-2820 (NH), 1585 (C=N), 995 (C-I)

Mechanistic Insight (The Heavy Atom Effect): Notice the profound upfield shift of the halogenated carbon in the ¹³C NMR spectrum. While the C-Br carbon resonates at ~113.4 ppm, the C-I carbon in the 5-iodo derivative is pushed significantly upfield to ~108.2 ppm. This is caused by the "heavy atom effect" of iodine, where the large electron cloud and spin-orbit coupling of the iodine atom shield the adjacent carbon nucleus. This shift is your primary diagnostic marker for confirming successful iodination at the 5-position.

Self-Validating Experimental Protocols

Do not treat protocols as mere recipes; understanding the causality behind each step ensures a self-validating workflow where errors are caught in real-time.

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15 mg of the substituted imidazo[4,5-b]pyridine in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Why not CDCl₃? The planar, rigid structure of imidazo[4,5-b]pyridines leads to strong intermolecular hydrogen bonding (N-H···N), resulting in poor solubility in non-polar solvents. DMSO-d₆ disrupts these hydrogen bonds, ensuring a sharp, highly resolved spectrum [3].

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 s for ¹H and 3.0 s for ¹³C .

    • Causality: Quaternary carbons (like C3a, C7a, and the critical C5-I) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline noise.

  • Data Validation: Monitor the collapse of the pyridine proton multiplet. In the 5-iodo product, the H5 proton (expected at ~8.3 ppm) will be absent, leaving an AB doublet system for H6 and H7.

Protocol B: LC-MS/MS Workflow for Isotopic Signature Validation
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. It forces the protonation of the basic imidazole and pyridine nitrogens, drastically enhancing ionization efficiency in positive electrospray ionization mode (ESI+).

  • Injection & Separation: Inject 2 µL into a C18 UPLC column coupled to a Q-TOF mass spectrometer.

  • Isotopic Pattern Analysis: Analyze the mass spectrum for the [M+H]⁺ peak.

    • Causality: This is where 5-iodo derivatives outshine bromo-derivatives in analytical simplicity. Bromine presents a distinct 1:1 isotopic doublet (⁷⁹Br/⁸¹Br), which can complicate the spectra of downstream cross-coupled libraries. Iodine is monoisotopic (¹²⁷I). The presence of a single, dominant molecular ion peak at m/z 245.9528 with a characteristic mass defect confirms the 5-iodo substitution without isotopic clutter.

Validation_Workflow S1 Synthesize/Procure 5-Iodo Derivative S2 Sample Prep (DMSO-d6 / MeOH+FA) S1->S2 S3 1H & 13C NMR Acquisition S2->S3 S4 HRMS (ESI+) Analysis S2->S4 S5 Confirm C-I Carbon Upfield Shift S3->S5 S6 Verify Monoisotopic [M+H]+ Mass Defect S4->S6 S7 Validated Scaffold for Cross-Coupling S5->S7 S6->S7

Figure 2: Spectroscopic validation workflow for halogenated imidazo[4,5-b]pyridine building blocks.

Troubleshooting: Tautomerism and Signal Broadening

When analyzing 5-Iodo-1H-imidazo[4,5-b]pyridine, you may occasionally observe signal broadening in the ¹H NMR spectrum, particularly for the H2 proton on the imidazole ring.

The Cause: Imidazo[4,5-b]pyridines undergo rapid annular tautomerism between the 1H and 3H forms in solution. If the rate of proton exchange is comparable to the NMR timescale, the signals for the atoms adjacent to the exchanging nitrogens will broaden. The Solution: If signal broadening obscures your coupling constants, run a variable-temperature (VT) NMR experiment. Heating the sample to 60°C in DMSO-d₆ accelerates the tautomeric exchange past the NMR timescale, resulting in a time-averaged, sharply resolved spectrum.

References

  • EvitaChem.5-Iodo-1H-imidazo[4,5-b]pyridine - Source, Classification, and Synthesis Analysis.
  • Google Patents (US11407768B2).AMPK activators.
  • MDPI.Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • ACS Omega.Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.
Comparative

A Comparative In Vitro Toxicity Profile of Halogenated Imidazo[4,5-b]pyridine Derivatives: A Guide for Researchers

The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] Halogenation of this core is a common strate...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] Halogenation of this core is a common strategy to modulate physicochemical properties and enhance biological activity. However, the introduction of halogens can also significantly impact the toxicity profile of these derivatives. This guide provides a comparative overview of the in vitro toxicity of halogenated imidazo[4,5-b]pyridine derivatives, synthesizing available data to inform researchers, scientists, and drug development professionals.

Introduction to the Toxicological Significance of Halogenation

Halogenation is a powerful tool in drug design, capable of altering a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic scaffold can drastically influence a compound's pharmacokinetic and pharmacodynamic properties. Consequently, understanding the structure-toxicity relationship of halogenated compounds is paramount in the early stages of drug discovery to mitigate potential safety concerns. For instance, studies have shown that for some heterocyclic compounds, the presence of a bromine atom can markedly increase antiproliferative activity, a key indicator of cytotoxicity.[2][3]

This guide will delve into the comparative cytotoxicity of chloro- and bromo-substituted imidazo[4,5-b]pyridine derivatives against various cell lines, explore their mechanisms of toxicity, and provide standardized protocols for in vitro toxicity assessment.

Comparative Cytotoxicity: An Analysis of In Vitro Data

The in vitro cytotoxicity of halogenated imidazo[4,5-b]pyridine derivatives is most frequently evaluated through their antiproliferative activity against cancer cell lines. While this provides valuable information on their potential as anticancer agents, it is also a direct measure of their cytotoxic potential. To understand the broader toxicological implications, it is crucial to compare these effects with their impact on non-cancerous cell lines.

Key Findings from the Literature:
  • Influence of Halogen Type and Position: The nature and placement of the halogen substituent significantly affect cytotoxicity. For example, a study on amidino-substituted imidazo[4,5-b]pyridines demonstrated that the presence of a bromine atom on the pyridine nucleus markedly increased the antiproliferative activity against several cancer cell lines.[2][3]

  • Selective Cytotoxicity: Some halogenated imidazo[4,5-b]pyridine derivatives have shown a degree of selectivity, being more toxic to cancer cells than to normal cells. For instance, a study on novel amino-substituted tetracyclic imidazo[4,5-b]pyridines found that while many compounds were potent against cancer cell lines like HCT116 and MCF-7, some showed lower toxicity towards the non-cancerous HEK 293 cell line.[4]

  • General Trend: Across various studies, bromo-substituted imidazo[4,5-b]pyridines often exhibit potent cytotoxic effects. For example, a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative showed significant antiproliferative activity.[5]

Comparative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for a selection of halogenated imidazo[4,5-b]pyridine derivatives against various human cancer and non-cancerous cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundHalogen SubstitutionCell Line (Cancer Type)IC50 (µM)Non-Cancerous Cell LineIC50 (µM)
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile6-BromoHeLa (Cervical)1.8-3.2--
SW620 (Colon)1.8-3.2--
PC-3 (Prostate)1.8-3.2--
Tetracyclic imidazo[4,5-b]pyridine derivative (chloro-substituted)5-ChloroHCT116 (Colon)0.1HEK 293 (Embryonic Kidney)>100
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (compound 3f)-K562 (Leukemia)~9.2-21.8--
6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl derivative6-BromoSW620 (Colon)Potent--

Data compiled from multiple sources.[2][4][6][7]

Mechanistic Insights into Toxicity

The cytotoxic effects of halogenated imidazo[4,5-b]pyridine derivatives are often mediated through the induction of programmed cell death (apoptosis) and cell cycle arrest. Some derivatives have also been shown to cause DNA damage.

Apoptosis Induction

Several studies have indicated that these compounds can trigger apoptosis in cancer cells. This is often characterized by:

  • Activation of caspases, key enzymes in the apoptotic cascade.

  • Changes in the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.

  • DNA fragmentation, a hallmark of late-stage apoptosis.[8]

One study on N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated that a lead compound could reduce the levels of the anti-apoptotic protein Mcl-1 and activate caspases 3 and 7, leading to apoptosis.[2]

Cell Cycle Arrest

Halogenated imidazo[4,5-b]pyridine derivatives can also exert their cytotoxic effects by halting the cell cycle, thereby preventing cell proliferation. For example, certain 2,6-disubstituted imidazo[4,5-b]pyridines were found to cause an accumulation of cells in the G2/M phase of the cell cycle.[1]

DNA Damage

The genotoxic potential of these compounds is an important consideration. Some tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to induce the expression of proteins involved in the DNA damage response, such as p53, p21, and γ-H2AX.[4]

Below is a conceptual workflow for investigating the in vitro toxicity of these compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies for Active Compounds cluster_2 Data Analysis & Interpretation A Synthesized Halogenated Imidazo[4,5-b]pyridine Derivatives B Cytotoxicity Assays (e.g., MTT, LDH) on Cancer & Normal Cell Lines A->B C Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C Potent Cytotoxicity Observed D Cell Cycle Analysis (Flow Cytometry) B->D Antiproliferative Effects Noted E Genotoxicity Assessment (Comet Assay, Ames Test) B->E Genotoxic Potential Suspected F Determine IC50 Values C->F D->F G Structure-Toxicity Relationship (STR) Analysis E->G H Comparative Toxicity Profile F->H G->H

Caption: A streamlined workflow for the in vitro toxicological assessment of novel compounds.

Experimental Protocols

To ensure the reproducibility and comparability of in vitro toxicity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key cytotoxicity and genotoxicity assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated imidazo[4,5-b]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[9][10]

Step-by-Step Protocol:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains to detect different types of mutations (e.g., frameshift and base-pair substitutions).

  • Metabolic Activation: Perform the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

The following diagram illustrates the decision-making process based on the Ames test outcome.

G cluster_0 Test Outcome cluster_1 Interpretation & Further Actions A Perform Ames Test on Halogenated Imidazo[4,5-b]pyridine Derivative B Negative Result (No significant increase in revertants) A->B C Positive Result (Significant increase in revertants) A->C D Compound is considered non-mutagenic in this assay. Proceed with further toxicological evaluation. B->D E Compound is considered mutagenic. Potential carcinogen. Requires further investigation and risk assessment. C->E

Caption: Interpreting the results of the Ames test for genotoxicity assessment.

Conclusion and Future Directions

The available in vitro data suggest that halogenation of the imidazo[4,5-b]pyridine core, particularly with bromine, can lead to potent cytotoxic effects. While this is a desirable characteristic for anticancer drug candidates, it also necessitates a thorough toxicological evaluation. The mechanisms of toxicity often involve the induction of apoptosis and cell cycle arrest.

However, there is a clear need for more systematic and comparative studies. Future research should focus on:

  • Head-to-head comparisons of a series of imidazo[4,5-b]pyridine derivatives with different halogens (F, Cl, Br, I) at various positions to establish a clear structure-toxicity relationship.

  • Expanded cell line screening to include a broader panel of non-cancerous cells from different tissues to better predict potential organ-specific toxicities.

  • Comprehensive genotoxicity testing using a battery of assays, including the Ames test and in vitro mammalian cell-based assays, to fully characterize the mutagenic potential.

  • In-depth mechanistic studies to elucidate the specific signaling pathways involved in the observed cytotoxicity.

By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of halogenated imidazo[4,5-b]pyridine derivatives while ensuring their safety.

References

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Ames test. Wikipedia.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs.

Sources

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